molecular formula C14H12O3 B1295615 Methyl 3-phenoxybenzoate CAS No. 50789-43-0

Methyl 3-phenoxybenzoate

Cat. No.: B1295615
CAS No.: 50789-43-0
M. Wt: 228.24 g/mol
InChI Key: GWNMDCSPTJONPD-UHFFFAOYSA-N
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Description

Methyl 3-phenoxybenzoate (CAS 50789-43-0) is an important ester compound widely used in scientific research, particularly in the fields of environmental microbiology and toxicology. Its primary research value lies in its role as a key metabolite and degradation intermediate of synthetic pyrethroid insecticides, such as cyfluthrin and fenvalerate . Studies on microbial degradation utilize this compound to elucidate metabolic pathways, where it is often further broken down by specific bacterial strains like Lysinibacillus sphaericus . In toxicokinetic studies, this compound and its related acid, 3-phenoxybenzoic acid, are monitored as common urinary biomarkers to assess human and animal exposure to a broad spectrum of pyrethroid pesticides . The mechanism of action for its parent compounds involves disrupting nerve function by modulating sodium channels in insect nervous systems . Physically, this compound is characterized by a high boiling point of approximately 334°C and low water solubility of about 14.98 mg/L at 25°C, which are critical factors for laboratory handling and experimental design . It is essential to note that this compound is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-phenoxybenzoate
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InChI

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMDCSPTJONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50198825
Record name Benzoic acid, 3-phenoxy-, methyl ester
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Molecular Weight

228.24 g/mol
Source PubChem
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CAS No.

50789-43-0
Record name Methyl 3-phenoxybenzoate
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Record name Benzoic acid, 3-phenoxy-, methyl ester
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Record name Benzoic acid, 3-phenoxy-, methyl ester
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Record name Methyl 3-phenoxybenzoate
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Record name Methyl 3-phenoxybenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-phenoxybenzoate, a significant chemical intermediate and a metabolite of various pyrethroid insecticides. This document details its chemical and physical properties, safety information, and provides plausible experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the metabolic pathway of pyrethroid insecticides leading to the formation of this compound, a critical aspect for toxicological and environmental studies.

Introduction

This compound (CAS No. 50789-43-0) is an aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is present in numerous biologically active molecules. Of particular significance to researchers in drug development and toxicology, this compound is a known metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin.[1] Understanding its properties and formation is therefore crucial for assessing the environmental fate and metabolic impact of this important class of pesticides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 50789-43-0[2][3][4]
Molecular Formula C₁₄H₁₂O₃[2][4]
Molecular Weight 228.24 g/mol [2][4]
Boiling Point 150-153 °C at 1.5 Torr[2]
Density ~1.153 g/cm³[2]
Storage Temperature 2-8°C[2]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and storage.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, compiled from established organic chemistry principles and available literature on similar compounds.

Synthesis

A common and effective method for the synthesis of this compound is the Fischer esterification of 3-phenoxybenzoic acid.

4.1.1. Fischer Esterification of 3-Phenoxybenzoic Acid

This protocol describes the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.

  • Materials:

    • 3-Phenoxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid and an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product from the synthesis can be purified using recrystallization or column chromatography.

4.2.1. Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

4.2.2. Column Chromatography

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl ester protons (δ ~3.9 ppm).

  • ¹³C NMR: Expected signals for the carbonyl carbon (~166 ppm), aromatic carbons (δ 115-160 ppm), and the methoxy carbon (~52 ppm).

Metabolic Pathway of Pyrethroids

This compound is a metabolite formed during the degradation of certain pyrethroid insecticides. The primary metabolic pathway involves the hydrolysis of the ester linkage in the parent pyrethroid, followed by further oxidation and, in some cases, esterification. The diagram below illustrates a generalized metabolic pathway for a pyrethroid insecticide leading to the formation of this compound.

Pyrethroid_Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Cyfluthrin) Hydrolysis Ester Hydrolysis (Carboxylesterases) Pyrethroid->Hydrolysis PBA 3-Phenoxybenzoic Acid (3-PBA) Hydrolysis->PBA PBAlc 3-Phenoxybenzyl Alcohol Hydrolysis->PBAlc Esterification Methyl Esterification PBA->Esterification Oxidation Oxidation (Alcohol Dehydrogenase) PBAlc->Oxidation Oxidation->PBA MPB This compound Esterification->MPB

Figure 1: Generalized metabolic pathway of pyrethroid insecticides.

This diagram illustrates that the initial step in the metabolism of many pyrethroid insecticides is the cleavage of the ester bond by carboxylesterases. This hydrolysis yields 3-phenoxybenzoic acid and/or 3-phenoxybenzyl alcohol. The alcohol can be further oxidized to the corresponding carboxylic acid. Finally, 3-phenoxybenzoic acid can undergo methylation to form this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its properties, along with detailed experimental protocols, will facilitate its synthesis, purification, and analysis. Furthermore, the elucidation of its role as a metabolite in pyrethroid degradation pathways is critical for a comprehensive understanding of the environmental and toxicological implications of these widely used insecticides. The provided diagrams and structured data are intended to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide on the Structure of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Methyl 3-phenoxybenzoate (CAS No. 50789-43-0), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide details its molecular structure, physicochemical and spectroscopic properties, synthesis protocols, and its applications as a scaffold in medicinal chemistry.

Molecular Structure and Identification

This compound is an aromatic compound classified as a methyl ester and a diaryl ether. Its structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a phenoxy group (-O-C₆H₅) at the meta- (3-) position relative to each other. This arrangement of a flexible ether linkage and a reactive ester group makes it a versatile building block in organic synthesis.

The IUPAC name for this compound is this compound.[1] Its molecular formula is C₁₄H₁₂O₃.[1][2][3]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

Identifier/Property Value Reference(s)
CAS Number 50789-43-0 [1][3][4]
Molecular Formula C₁₄H₁₂O₃ [1][3][4]
Molecular Weight 228.24 g/mol [1][3][4]
IUPAC Name This compound [1]
Synonyms 3-Methoxycarbonyldiphenyl ether, Benzoic acid, 3-phenoxy-, methyl ester [1][5][6]
Boiling Point 150-153 °C (at 1.5 Torr) [4]
Density (Predicted) 1.153 ± 0.06 g/cm³ [4]
Polar Surface Area 35.53 Ų [1][5]

| XLogP3 | 3.3 - 4.2 |[1][2][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak is observed at m/z 228.[1] Key fragmentation peaks provide structural information.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings, with chemical shifts and coupling patterns indicative of their substitution. A singlet corresponding to the three protons of the methyl ester group will also be present.

    • ¹³C NMR: The spectrum will display signals for all 14 carbon atoms, including the characteristic carbonyl carbon of the ester group (typically ~166 ppm) and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the functional groups: a strong C=O stretching vibration for the ester carbonyl group (around 1720 cm⁻¹), C-O-C stretching vibrations for the ether linkage, and C-H stretching and bending for the aromatic rings.

Table 2: Key GC-MS Fragmentation Data

Feature m/z Value
Top Peak (Molecular Ion) 228
2nd Highest Peak 197

| 3rd Highest Peak | 196 |

Experimental Protocols

Synthesis via Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of 3-phenoxybenzoic acid with methanol, catalyzed by a strong acid.[7]

Materials:

  • 3-phenoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenoxybenzoic acid in an excess of anhydrous methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 3-Phenoxybenzoic Acid Reflux 1. Reflux (Several Hours) Reactant1->Reflux Reactant2 Methanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Neutralize 2. Neutralize (aq. NaHCO₃) Reflux->Neutralize Extract 3. Extract (Ethyl Acetate) Neutralize->Extract Purify 4. Distill / Purify Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Protocol for Purity and Identity Confirmation:

  • High-Performance Liquid Chromatography (HPLC): Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water mixture). Analyze using a C18 column to determine purity by assessing the area percentage of the main peak.

  • NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion) to confirm the molecular weight and analyze fragmentation patterns, which should be consistent with the expected structure.

Applications in Drug Development

The diaryl ether motif present in this compound is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where it can occupy hydrophobic pockets in ATP-binding sites.[8] While this compound itself is primarily a building block, its structural analogs are key components in the development of targeted therapeutics.[8]

A notable application involves a derivative of the closely related methyl 3-aminobenzoate, which was developed as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[8][9] These enzymes are critical for cellular metabolism, and their inhibition presents a promising strategy for cancer treatment by disrupting the Krebs cycle and associated metabolic pathways.[8] The methyl ester provides a site for further chemical modification, a common strategy in lead optimization.[10]

MDH_Inhibition_Pathway Pyruvate Pyruvate Citrate Citrate Pyruvate->Citrate Enters Krebs Cycle Malate Malate Citrate->Malate ... Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺ → NADH Oxaloacetate->Citrate ... MDH Malate Dehydrogenase (MDH1/2) MDH->Malate MDH->Oxaloacetate Inhibitor Inhibitor (e.g., Derivative of Phenoxybenzoate Scaffold) Inhibitor->MDH Inhibition

Caption: Role of MDH in metabolism and its inhibition by a drug scaffold.

References

synthesis of Methyl 3-phenoxybenzoate from m-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-phenoxybenzoate from m-phenoxybenzoic acid. This transformation is a fundamental esterification reaction with relevance in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the core chemical principles, a detailed experimental protocol, and expected outcomes.

Introduction

This compound is a key chemical intermediate. Its synthesis from m-phenoxybenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this specific case, m-phenoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to yield the corresponding methyl ester.[2] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the product.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Fischer esterification of m-phenoxybenzoic acid with methanol.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Fischer esterification methods.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
m-Phenoxybenzoic acid214.2210.0 g0.0467
Methanol32.04100 mL2.47
Sulfuric acid (conc.)98.082.0 mL0.036
Diethyl ether74.12As needed-
Saturated NaHCO₃ solution-As needed-
Brine (Saturated NaCl)-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of m-phenoxybenzoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 50 mL of brine.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

PropertyValue
Molecular Formula C₁₄H₁₂O₃[5]
Molecular Weight 228.24 g/mol [5]
Appearance Colorless to pale yellow liquid
Boiling Point ~315 °C (predicted)
¹H NMR Spectral data available[5]
¹³C NMR Spectral data available[5]
IR Spectrum Spectral data available[5]

Expected Yield

The esterification of m-phenoxybenzoic acid with methanol has been reported to proceed with high efficiency. A patent describing this conversion cites an esterification rate of over 95% when using an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or phosphotungstic acid.[2]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A 1. Dissolve m-phenoxybenzoic acid in methanol B 2. Add concentrated H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and add water C->D E 5. Extract with diethyl ether D->E F 6. Wash with NaHCO₃ and brine E->F G 7. Dry with anhydrous MgSO₄ F->G H 8. Filter and evaporate solvent G->H I 9. Purify by distillation/chromatography H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

  • The reaction should be performed in a well-ventilated area.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.

References

Methyl 3-phenoxybenzoate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester with the chemical formula C14H12O3. While not a therapeutic agent itself, this compound is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and synthetic chemistry. Its primary relevance stems from its dual role as a key intermediate in the synthesis of potent synthetic pyrethroid insecticides and as a metabolite of these same compounds.[1][2][3] Understanding the properties, synthesis, metabolism, and analytical methods associated with this compound and its related compounds is crucial for assessing human exposure to pyrethroids and for developing new active ingredients.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides a foundation for its use in experimental and industrial settings.

PropertyValueReference
Chemical Formula C14H12O3[4][5][6][7]
Molecular Weight 228.24 g/mol [4][7][8][9]
IUPAC Name This compound[4]
CAS Number 50789-43-0[4][5][8]
Density 1.153 g/cm³[5]
Boiling Point 150-153 °C at 1.5 Torr[5]
Synonyms Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether[4][5]

Synthesis and Industrial Relevance

This compound is a crucial precursor for the synthesis of 3-phenoxybenzaldehyde. This aldehyde is a core building block for Type II pyrethroid insecticides, such as deltamethrin and cypermethrin, which are widely used in agriculture and public health.[1][10] The typical industrial synthesis involves the esterification of 3-phenoxybenzoic acid to yield this compound, which is then reduced to form the target aldehyde.

Synthesis_Workflow PBA 3-Phenoxybenzoic Acid MPB This compound PBA->MPB Esterification MeOH Methanol (CH3OH) + Acid Catalyst MeOH->MPB Aldehyde 3-Phenoxybenzaldehyde MPB->Aldehyde Reduction Reduction Reducing Agent (e.g., DIBAL-H) Reduction->Aldehyde Pyrethroids Pyrethroid Insecticides (e.g., Deltamethrin) Aldehyde->Pyrethroids Esterification with Chrysanthemic Acid derivative

Synthesis of Pyrethroids via this compound.

Metabolism and Toxicological Significance

This compound is a direct metabolite of certain pyrethroids like cyfluthrin.[2] More significantly, it is rapidly hydrolyzed in vivo to 3-phenoxybenzoic acid (3-PBA), which is the common and principal urinary biomarker for assessing human exposure to a wide array of pyrethroid insecticides.[4][8][9] The detection of 3-PBA in urine indicates recent exposure to these neurotoxic compounds.[4]

Metabolism_Workflow Pyrethroids Pyrethroid Insecticides (e.g., Permethrin, Cypermethrin) PBA 3-Phenoxybenzoic Acid (3-PBA) (Primary Biomarker) Pyrethroids->PBA Hydrolysis Ester Hydrolysis (Carboxylesterases in Liver) Hydrolysis->PBA Excretion Urinary Excretion PBA->Excretion Conjugation Phase II Metabolism (Glucuronidation, Sulfation) Conjugation->Excretion

General Metabolic Pathway of Pyrethroids to 3-PBA.

Recent research has focused on the toxicological effects of the 3-PBA metabolite. Studies have linked 3-PBA exposure to immunotoxicity, oxidative stress, and, notably, dopaminergic degeneration.[5][6] One proposed mechanism for its neurotoxicity involves the anomalous activation of asparagine endopeptidase (AEP), which leads to the pathological cleavage and aggregation of α-synuclein, a key feature of Parkinson's disease.[6]

Signaling_Pathway cluster_neuron Dopaminergic Neuron PBA 3-PBA Exposure CEBPB Dysregulation of C/EBP β PBA->CEBPB AEP Anomalous Activation of AEP CEBPB->AEP aSyn_cleaved Cleaved α-synuclein (N103 fragments) AEP->aSyn_cleaved aSyn_native Native α-synuclein aSyn_native->aSyn_cleaved Cleavage Aggregation α-synuclein Aggregation (Lewy Bodies) aSyn_cleaved->Aggregation Degeneration Dopaminergic Degeneration Aggregation->Degeneration

Proposed Neurotoxic Pathway of the Metabolite 3-PBA.

Experimental Protocols

Analysis of 3-Phenoxybenzoic Acid (3-PBA) in Urine

For researchers in toxicology and epidemiology, quantifying 3-PBA in urine is a common requirement. The following protocol is a representative method based on gas chromatography with an electron-capture detector (GC-ECD), adapted from published methodologies.[11]

1. Sample Preparation:

  • To 2 mL of urine, add an internal standard (e.g., 2-phenoxybenzoic acid).
  • Perform acid hydrolysis by adding 1 mL of concentrated HCl and heating at 90°C for 1 hour to deconjugate metabolites.
  • Cool the sample and perform liquid-liquid extraction using 5 mL of a hexane/diethyl ether mixture (1:1 v/v). Vortex and centrifuge.
  • Transfer the organic layer to a new tube and repeat the extraction.

2. Derivatization:

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
  • Add 100 µL of pentafluorobenzyl bromide (PFBBr) solution in acetone and 50 µL of potassium carbonate solution.
  • Seal the vial and heat at 75°C for 1 hour to form the PFB-ester derivative.

3. Cleanup:

  • After cooling, add 1 mL of isooctane and 1 mL of water. Vortex and centrifuge.
  • Pass the isooctane layer through a solid-phase extraction (SPE) silica cartridge to remove interferences.

4. GC-ECD Analysis:

  • Column: Intermediate polarity capillary column (e.g., DB-1701).
  • Injector Temperature: 250°C.
  • Detector Temperature: 300°C (ECD).
  • Oven Program: Start at 100°C, ramp to 280°C.
  • Carrier Gas: Nitrogen or Helium.
  • Quantify the PFB-ester of 3-PBA against the internal standard derivative. The detection limit for this method is typically in the low µg/L range.[11]

Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound via Fischer esterification.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent), methanol (10-20 equivalents, serves as solvent and reactant), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 mol%).

2. Reaction Execution:

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.
  • Remove the excess methanol using a rotary evaporator.
  • Dissolve the residue in an organic solvent like ethyl acetate.
  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material) and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  • Purify the crude this compound using vacuum distillation or column chromatography on silica gel.

Conclusion

This compound holds a pivotal position in the lifecycle of pyrethroid insecticides, serving as both a synthetic precursor and a metabolic byproduct. For researchers and drug development professionals, its significance lies not in direct therapeutic application, but in its utility for chemical synthesis and as an indicator of exposure to a globally important class of neurotoxins. The associated metabolite, 3-PBA, is a critical biomarker whose own toxicological profile, particularly concerning neurodegenerative processes, warrants continued investigation.

References

physical and chemical properties of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-phenoxybenzoate. The information is curated to support research, scientific, and drug development applications, with a focus on data presentation, experimental methodologies, and logical visualization of synthetic pathways.

Chemical Identity and Physical Properties

This compound is an aromatic ester with the chemical formula C₁₄H₁₂O₃. It is also known by other names such as benzoic acid, 3-phenoxy-, methyl ester, and 3-methoxycarbonyldiphenyl ether[1]. Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 50789-43-0[1]
Molecular Formula C₁₄H₁₂O₃[1]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[1]
InChIKey GWNMDCSPTJONPD-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 228.24 g/mol PubChem[1]
Boiling Point 150 °CCarl ROTH[2]
logP (o/w) 4.080 (estimated)The Good Scents Company[3]
Water Solubility 14.98 mg/L @ 25 °C (estimated)The Good Scents Company[3]
Topological Polar Surface Area 35.5 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods are the Fischer esterification of 3-phenoxybenzoic acid and the Ullmann condensation.

Fischer Esterification of 3-Phenoxybenzoic Acid

This method involves the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.

Fischer_Esterification 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Reaction Reflux 3-Phenoxybenzoic_Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Methyl_3-phenoxybenzoate This compound Reaction->Methyl_3-phenoxybenzoate Water Water Reaction->Water

Caption: Fischer Esterification of 3-Phenoxybenzoic Acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound[4].

Ullmann Condensation

The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between a phenol and an aryl halide[5][6][7].

Ullmann_Condensation Phenol Phenol Reaction High Temperature (e.g., in DMF) Phenol->Reaction Methyl_3-halobenzoate Methyl 3-halobenzoate (X = Br, I) Methyl_3-halobenzoate->Reaction Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Methyl_3-phenoxybenzoate This compound Reaction->Methyl_3-phenoxybenzoate

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk flask, add a copper(I) salt (e.g., CuI, 10 mol%), a base (e.g., potassium carbonate, 2.0 equivalents), phenol (1.2 equivalents), and methyl 3-halobenzoate (1.0 equivalent, where the halide is typically bromide or iodide)[8].

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a high-boiling polar solvent such as anhydrous N,N-dimethylformamide (DMF) via syringe[5][8].

  • Reaction: Heat the reaction mixture to a high temperature (typically >140 °C) and stir for several hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS[8].

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[9]. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[9].

  • Instrument Parameters (General):

    • Spectrometer: A 300-500 MHz NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include C=O stretching for the ester, C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic rings.

Mass Spectrometry (MS)

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters (General):

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector: Split/splitless injector, with an injection volume of 1 µL.

      • Temperature Program: An initial temperature of ~100 °C, ramped up to ~280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions, which can be used to confirm the structure of the compound.

GCMS_Workflow Sample_Prep Sample Preparation (Dilute Solution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC and Mass Spectrum) Detection->Data_Analysis

Caption: General Workflow for GC-MS Analysis.

Biological and Toxicological Information

Experimental toxicological data specifically for this compound is limited in the publicly available literature. Much of the available information pertains to its parent compound, 3-phenoxybenzoic acid, or to the general class of benzoates. Therefore, caution should be exercised, and a comprehensive safety assessment should be conducted before handling this compound.

Table 3: Hazard Information for this compound

HazardClassificationPrecautionary StatementsSource
Skin Irritation Causes skin irritationH315AK Scientific, Inc.[10]
Eye Irritation Causes serious eye irritationH319AK Scientific, Inc.[10]
Respiratory Irritation May cause respiratory irritationH335AK Scientific, Inc.[10]

It is important to note that some safety data sheets for "Methyl Benzoate" are available, but this is a different chemical compound (CAS 93-58-3) and the toxicological properties may differ significantly[11][12][13][14]. An in-silico study on 3-phenoxybenzoic acid and its metabolites, including this compound, predicted potential for various toxic effects, but these are computational predictions and not experimental results.

There is currently insufficient data to classify this compound with respect to mutagenicity, carcinogenicity, or reproductive toxicity.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, along with detailed, albeit generalized, experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is crucial to highlight the current lack of comprehensive experimental toxicological data for this specific compound, underscoring the need for careful handling and further safety evaluation.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety data and recommended handling precautions for Methyl 3-phenoxybenzoate (CAS No. 50789-43-0). It is intended for professionals in research and development who may handle this compound. A critical finding from the review of available safety literature is the absence of a formal, harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. This indicates that the toxicological properties of this specific chemical have not been fully investigated or reported in standard regulatory databases. Therefore, it must be handled with the care afforded to a substance with unknown potential hazards.

Chemical Identification and Physical Properties

Proper identification is the first step in ensuring chemical safety. The fundamental identifiers and known physical properties of this compound are summarized below.

Identifier Value Source
CAS Number 50789-43-0[1][2]
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether[2]
Physical Property Value Source
Boiling Point 334.4 °C (estimated)[3]
Flash Point 138.2 °C (281.0 °F) (estimated)[3]
Water Solubility 14.98 mg/L at 25 °C (estimated)[3]
logP (o/w) 4.080 (estimated)[3]

Hazard Identification and GHS Classification

A thorough search of publicly available safety data sheets and chemical databases reveals that this compound does not have a harmonized GHS classification.[3] Sources that typically provide this information explicitly state that no classification or hazard statements were found.[3] Some vendors supply the chemical on an "as-is" basis without analytical data, underscoring the lack of comprehensive safety testing.

In the absence of specific data, a precautionary approach is mandatory. The logical workflow for GHS classification, which would be applied if hazard data were available, is illustrated below.

GHS_Classification_Workflow cluster_input Input cluster_evaluation Hazard Evaluation Chem This compound Eval Evaluation of Toxicological & Physicochemical Data (Experimental & In Silico) Chem->Eval AcuteTox Acute Toxicity? Eval->AcuteTox Data Sufficient? SkinCorr Skin Corrosion/Irritation? Eval->SkinCorr Aquatic Aquatic Hazard? Eval->Aquatic Pictogram Pictogram(s) AcuteTox->Pictogram If Yes Signal Signal Word SkinCorr->Signal If Yes H_Statement Hazard Statement(s) Aquatic->H_Statement If Yes Pictogram->Signal Signal->H_Statement P_Statement Precautionary Statement(s) H_Statement->P_Statement

Caption: GHS classification logical workflow.

Handling Precautions and Exposure Controls

Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is required.

3.1. Engineering Controls

  • Ventilation: Handle the substance exclusively in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5]

  • Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., EU EN166, US OSHA 29 CFR 1910.133).[4][6]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[4][5]

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[4][6]

3.3. General Hygiene

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling the substance.[7]

Accidental Release and Emergency Procedures

A clear workflow for handling the substance and responding to emergencies is critical.

Caption: Standard workflow for handling and emergency response.

4.1. First-Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[7]

  • Specific Hazards: Combustible. Vapors may be heavier than air and spread along floors. Hazardous decomposition products may include carbon oxides.[9]

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors or mist.[4][7]

  • Environmental Precautions: Prevent the product from entering drains or public waters.[4][7]

  • Containment: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[6][9]

Methodologies for Hazard Characterization

While specific experimental data for this compound is lacking, this section outlines the standard methodologies that would be employed to determine its toxicological profile and generate data for a GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Hazard Endpoint Typical Experimental Protocol (OECD Guideline) Methodology Summary
Acute Oral Toxicity OECD TG 420, 423, or 425These tests involve the administration of the substance to fasted animals (typically rodents) in a single dose. The protocols are designed to estimate the LD50 (the dose causing fatality in 50% of test animals) and identify signs of toxicity.
Skin Irritation/Corrosion OECD TG 404A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine if the substance is an irritant.
Eye Irritation/Corrosion OECD TG 405The test substance is applied to one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva to assess the potential for irritation or serious eye damage.
Skin Sensitization OECD TG 429 (LLNA)The Local Lymph Node Assay (LLNA) is a common method. It involves applying the test substance to the ears of mice and measuring the subsequent lymphocyte proliferation in the draining lymph node to determine the potential for allergic contact dermatitis.
Aquatic Toxicity OECD TG 201, 202, 203A series of tests exposing aquatic organisms (e.g., algae, daphnia, fish) to the substance in water. The tests determine the concentration that affects growth, mobility, or survival (EC50 or LC50) to classify aquatic hazards.

Professionals intending to use this compound are encouraged to consult specialized toxicological databases or commission testing if a comprehensive risk assessment is required for their specific application.

References

solubility of Methyl 3-phenoxybenzoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl 3-Phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for understanding its solubility characteristics. This is achieved by presenting available qualitative information, detailed experimental protocols for solubility determination, and quantitative solubility data for structurally analogous aromatic esters. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound in their formulations.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoate group and a phenoxy substituent, suggests a generally nonpolar character, which dictates its solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in formulation development where solvent selection is a critical parameter. While specific solubility values are not widely published, it is generally understood to be soluble in many common organic solvents and has very low solubility in water.

Solubility of this compound: A Qualitative Overview

Qualitative assessments indicate that this compound is soluble in a range of polar and non-polar organic solvents. One study mentioned its solubility in petroleum ether, ethyl acetate, methanol, ethanol, and acetone[1]. Another source indicates its detection in methanol, suggesting some degree of solubility[2]. The estimated water solubility is low, at approximately 14.98 mg/L at 25 °C.

Quantitative Solubility Data of Structurally Similar Aromatic Esters

In the absence of extensive quantitative data for this compound, examining the solubility of structurally similar compounds such as methyl benzoate and ethyl benzoate can provide valuable insights into its likely behavior in various solvents. These compounds share the core methyl ester of a benzoic acid structure.

Table 1: Quantitative Solubility Data for Methyl Benzoate

SolventTemperature (°C)Solubility
MethanolAmbientCompletely Miscible
Ethanol20Soluble (1mL in 4mL of 60% ethanol)
EtherAmbientCompletely Miscible
WaterAmbientSlightly Soluble

Table 2: Quantitative Solubility Data for Ethyl Benzoate

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water250.07[3]

Note: The data presented in these tables are for analogous compounds and should be used as a general guide to the expected solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in a liquid solvent.

Isothermal Saturation Method

The isothermal saturation method is a widely used technique to determine the equilibrium solubility of a compound at a specific temperature.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: An excess amount of this compound is added to a known volume or weight of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The system is monitored to confirm that the concentration of the dissolved solute remains constant over time.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This can be achieved by:

    • Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) that is pre-saturated with the solution to minimize loss of solute due to adsorption.

    • Centrifugation: Centrifuging the sample and carefully decanting the supernatant.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method provides high accuracy and specificity.

    • UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established.

  • Calculation: The solubility is then expressed in appropriate units, such as g/100 mL, mol/L, or mass fraction.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen solvent at a specific temperature, following the same equilibration procedure as the isothermal saturation method (steps 1 and 2 above).

  • Sample Collection: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation: The solvent is evaporated from the container. This should be done under controlled conditions to avoid loss of the solute:

    • For volatile solvents, evaporation can be carried out in a fume hood at ambient temperature or with gentle heating.

    • A rotary evaporator can be used for more efficient and controlled solvent removal.

    • A vacuum oven at a temperature below the melting point of the solute can be used for final drying.

  • Drying to a Constant Weight: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound. The container is periodically cooled in a desiccator and weighed until a constant mass is achieved.

  • Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the saturated solution.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using either the isothermal saturation or gravimetric method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation (24-72h) prep1->prep2 sep_choice Separation Method? prep2->sep_choice sep1 Filtration sep_choice->sep1 Filter sep2 Centrifugation sep_choice->sep2 Spin analysis_choice Analysis Method? sep1->analysis_choice sep2->analysis_choice analysis1 Isothermal Saturation (e.g., HPLC, UV-Vis) analysis_choice->analysis1 Concentration analysis2 Gravimetric (Evaporation and Weighing) analysis_choice->analysis2 Mass result Solubility Data analysis1->result analysis2->result

Caption: Workflow for experimental solubility determination.

Logical Workflow for Solvent Selection

The following diagram outlines a logical process for selecting a suitable solvent system for this compound based on solubility requirements.

solvent_selection_workflow cluster_screening Initial Screening cluster_testing Experimental Testing cluster_antisolvent Antisolvent/Crystallization start Define Application Requirement screen1 Consult literature for qualitative solubility start->screen1 screen2 Evaluate structurally similar compounds' data screen1->screen2 test_choice High Solubility Needed? screen2->test_choice test1 Test miscibility with common organic solvents test_choice->test1 Yes anti1 Identify solvents with low solubility (e.g., water, alkanes) test_choice->anti1 No (e.g., for precipitation) test2 Determine quantitative solubility in promising solvents test1->test2 test3 Test in solvent mixtures for fine-tuning test2->test3 final_choice Select Optimal Solvent System test3->final_choice anti2 Perform antisolvent addition studies anti1->anti2 anti2->final_choice

Caption: Logical workflow for solvent system selection.

Conclusion

While direct quantitative solubility data for this compound remains scarce in publicly accessible literature, a strong understanding of its likely solubility behavior can be inferred from its chemical structure and by examining data from analogous aromatic esters. This technical guide has provided a comprehensive overview of the available information and, crucially, has detailed the standard experimental protocols that researchers can employ to generate precise solubility data for their specific applications. The provided workflows offer a systematic approach to both determining solubility and selecting appropriate solvent systems. For professionals in the pharmaceutical and chemical industries, a thorough experimental determination of solubility in relevant solvent systems is highly recommended to ensure the robustness of their processes and formulations.

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and Historical Background of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenoxybenzoate, a key aromatic ester, holds a significant position in the landscape of organic synthesis and medicinal chemistry. While not a household name, its structural motif, the diaryl ether linkage, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. This technical guide delves into the historical context of its discovery, rooted in the development of seminal cross-coupling reactions, and provides a comprehensive overview of its synthesis, physicochemical properties, and the experimental protocols that underpin its creation.

Historical Background: The Dawn of Diaryl Ether Synthesis

The discovery of this compound is not marked by a single, celebrated event but is intrinsically linked to the pioneering work of German chemist Fritz Ullmann at the turn of the 20th century. Prior to his contributions, the formation of a stable ether bond between two aromatic rings was a formidable challenge for organic chemists.

In 1901, Ullmann and his student, J. Bielecki, first reported a copper-promoted reaction to form biaryl compounds from aryl halides.[1][2] This groundbreaking work demonstrated the utility of a transition metal to facilitate the formation of a carbon-carbon bond between two aryl groups.[3][4] This initial discovery, now known as the Ullmann reaction or Ullmann coupling, laid the groundwork for a broader class of copper-mediated cross-coupling reactions.[1][5]

Of particular relevance to this compound is the subsequent extension of this methodology to the formation of carbon-oxygen bonds. In 1905, Ullmann reported the synthesis of diaryl ethers by reacting a phenol with an aryl halide in the presence of a base and a copper catalyst.[4][6] This reaction, termed the Ullmann condensation or Ullmann diaryl ether synthesis, became the first general and reliable method for preparing these compounds.[6][7][8]

More recently, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification reactions, has provided an alternative and often more efficient route to diaryl ethers, including this compound.[6][7] These modern methods offer milder reaction conditions, broader substrate scope, and lower catalyst loadings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its use in research and development.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₃[12]
Molecular Weight 228.24 g/mol [12]
CAS Number 50789-43-0[12]
Appearance Not specified; likely a solid or liquid
Boiling Point 334.40 °C (estimated)[13]
Melting Point Data not available
logP (o/w) 4.080 (estimated)[13]
Solubility in Water 14.98 mg/L @ 25 °C (estimated)[13]
IUPAC Name This compound[12]
SMILES COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[12]
InChIKey GWNMDCSPTJONPD-UHFFFAOYSA-N[12]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is primarily achieved through two key cross-coupling strategies: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling.

Ullmann Condensation

This classical copper-catalyzed reaction remains a viable method for the synthesis of diaryl ethers.

Reaction:

Phenol + Methyl 3-bromobenzoate --(Cu catalyst, Base)--> this compound

Detailed Experimental Protocol:

  • Materials:

    • Phenol (1.2 equivalents)

    • Methyl 3-bromobenzoate (1.0 equivalent)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), phenol (1.2 eq), and methyl 3-bromobenzoate (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 140°C and stir for 18-24 hours under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed method generally offers milder conditions and a broader substrate scope.

Reaction:

Phenol + Methyl 3-bromobenzoate --(Pd catalyst, Ligand, Base)--> this compound

Detailed Experimental Protocol:

  • Materials:

    • Phenol (1.2 equivalents)

    • Methyl 3-bromobenzoate (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

    • A suitable phosphine ligand (e.g., Xantphos) (0.04 equivalents)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous toluene, followed by phenol (1.2 eq) and methyl 3-bromobenzoate (1.0 eq).

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours under the inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthesis

The following diagrams illustrate the synthetic workflows and pathways for obtaining this compound.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U_Start Phenol + Methyl 3-bromobenzoate U_React CuI, K₂CO₃ DMF, 140°C U_Start->U_React U_Prod This compound U_React->U_Prod B_Start Phenol + Methyl 3-bromobenzoate B_React Pd(OAc)₂, Ligand Cs₂CO₃, Toluene, 110°C B_Start->B_React B_Prod This compound B_React->B_Prod

Caption: Key Synthetic Routes to this compound.

G Start Starting Materials (Aryl Halide & Phenol) Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Add Reagents Heating Heating & Stirring Reaction->Heating Solvent Addition Workup Aqueous Workup & Extraction Heating->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Crude Product Product Pure Methyl 3-phenoxybenzoate Purification->Product Isolation

Caption: Generalized Workflow for Chemical Synthesis and Purification.

Applications and Future Outlook

This compound primarily serves as a versatile building block in organic synthesis. Its structure is a precursor to more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the corresponding acid, 3-phenoxybenzoic acid, is a known metabolite of several pyrethroid insecticides.[14][15][16] The ester itself can be a starting material for the synthesis of various derivatives with potential biological activities. A patent indicates its use in the synthesis of m-phenoxy benzaldehyde, an important intermediate.[17]

The historical significance of this compound lies in its embodiment of the power of transition metal-catalyzed cross-coupling reactions. Its synthesis, once a significant challenge, is now a routine procedure, a testament to over a century of chemical innovation that began with the pioneering work of Fritz Ullmann. As the demand for novel pharmaceuticals and advanced materials continues to grow, the fundamental structural motifs, such as the diaryl ether core of this compound, will undoubtedly remain central to the endeavors of researchers and scientists in drug development and beyond.

References

An In-depth Technical Guide on the Occurrence of 3-Phenoxybenzoic Acid, a Key Metabolite of Synthetic Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Methyl 3-phenoxybenzoate: Scientific literature indicates that this compound is a synthetic compound and is not known to occur naturally. This guide will focus on the closely related and environmentally significant compound, 3-phenoxybenzoic acid (3-PBA), which is a primary metabolite of synthetic pyrethroid insecticides. The widespread use of these insecticides in agriculture and domestic settings leads to the common detection of 3-PBA in various organisms and environmental matrices.

Introduction to 3-Phenoxybenzoic Acid (3-PBA)

3-Phenoxybenzoic acid (3-PBA) is a carboxylic acid that serves as a common biomarker for human and environmental exposure to a class of synthetic insecticides known as pyrethroids.[1][2] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are structurally based on natural pyrethrins found in chrysanthemum flowers. Due to their extensive use in agriculture, public health, and residential pest control, pyrethroid metabolites like 3-PBA are ubiquitously found in the environment and in human populations worldwide.[1][3] Monitoring the levels of 3-PBA in biological samples, particularly urine, is a reliable method for assessing recent exposure to pyrethroid insecticides.[1][2]

Quantitative Data on 3-PBA Occurrence

The concentration of 3-PBA has been quantified in numerous human and environmental samples. The following table summarizes representative findings from various biomonitoring studies.

Population/MatrixSample TypeGeographic Region/StudyMedian/Geometric Mean Concentration (µg/g creatinine or as noted)Range of Concentrations (µg/g creatinine or as noted)
Children (1999–2016)UrineSystematic Review0.2 - 4.7Not specified
Pregnant Women (1997–2014)UrineSystematic Review0.23 - 1.55Not specified
Environmentally Exposed Adults (1999–2017)UrineSystematic Review0.11 - 3.34Not specified
Occupationally Exposed Adults (2004–2017)UrineSystematic Review0.43 - 14Not specified
Elementary Students (2011)UrineSouth Korea1.46Detected in all participants
Forestry Workers (High Exposure)UrinePine Cone Seed Harvesters6.40 ± 9.60 ng/mLNot specified
NewbornsUmbilical Cord BloodNot specified4.16 ng/mL (mean)95th percentile: 115.9 ng/mL

Metabolic Pathway of Pyrethroid Insecticides to 3-PBA

The biotransformation of pyrethroid insecticides in mammals and other organisms is a detoxification process primarily carried out in the liver. The metabolic cascade involves two main phases. The initial and most critical step is the hydrolysis of the ester linkage in the pyrethroid molecule. This reaction is catalyzed by carboxylesterases.[7][8] This hydrolysis yields two main fragments: a cyclopropane carboxylic acid derivative and, in the case of many common pyrethroids, 3-phenoxybenzyl alcohol (3-PBAlc).[9][10]

Subsequently, the 3-phenoxybenzyl alcohol undergoes oxidation. This two-step oxidation process, mediated by alcohol and aldehyde dehydrogenases, first converts the alcohol to 3-phenoxybenzaldehyde (3-PBAld) and then to the final metabolite, 3-phenoxybenzoic acid (3-PBA).[11] Cytochrome P450 monooxygenases can also be involved in the metabolism of pyrethroids, often through hydroxylation of the aromatic rings, but the ester hydrolysis pathway is a major route for the formation of 3-PBA.[12][13][14] The resulting 3-PBA is more water-soluble and can be excreted from the body, primarily in urine.[1]

Pyrethroid_Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Permethrin) PBAlc 3-Phenoxybenzyl Alcohol (3-PBAlc) Pyrethroid->PBAlc Carboxylesterases (Ester Hydrolysis) PBAld 3-Phenoxybenzaldehyde (3-PBAld) PBAlc->PBAld Alcohol Dehydrogenase (Oxidation) PBA 3-Phenoxybenzoic Acid (3-PBA) PBAld->PBA Aldehyde Dehydrogenase (Oxidation) Excretion Urinary Excretion PBA->Excretion

Metabolic pathway of pyrethroids to 3-PBA.

Experimental Protocols for 3-PBA Analysis

The detection and quantification of 3-PBA in biological matrices like urine require sensitive analytical methods. A common approach involves Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol synthesized from established methodologies.[4][15][16][17]

Objective: To quantify the concentration of 3-phenoxybenzoic acid (3-PBA) in human urine samples.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE).

Materials and Reagents:

  • Human urine samples

  • 3-PBA analytical standard

  • Internal standard (e.g., 2-phenoxybenzoic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium acetate buffer

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Derivatizing agent (e.g., Pentafluorobenzyl bromide - PFBBr)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode)

  • GC-MS system with an appropriate capillary column

Procedure:

  • Hydrolysis of Conjugates:

    • Pipette a 1.0 mL aliquot of the urine sample into a glass tube.

    • To release conjugated 3-PBA, perform acid hydrolysis by adding 0.2 mL of concentrated HCl.[15]

    • Cap the tube and heat at 90-100°C for 1 hour.[4]

    • Allow the sample to cool to room temperature.

    • Neutralize the sample by carefully adding concentrated NaOH.

    • Add 1.0 mL of sodium acetate buffer to the neutralized sample.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of sodium acetate buffer through the cartridge.[4]

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.[4]

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the 3-PBA from the cartridge using 2 mL of a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) containing 1% acetic acid.[4]

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Add the derivatizing agent (e.g., PFBBr) and a catalyst, then heat to convert the acidic 3-PBA to a more volatile ester suitable for GC analysis.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., hexane).

    • Inject a 1-2 µL aliquot into the GC-MS system.

    • The GC oven temperature program is set to separate the analytes of interest.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

  • Quantification:

    • A calibration curve is generated using analytical standards of 3-PBA prepared and processed in the same manner as the samples.

    • The concentration of 3-PBA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Sample 1. Urine Sample Collection Hydrolysis 2. Acid Hydrolysis Urine_Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization 4. Derivatization SPE->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Quantification 6. Quantification GCMS_Analysis->Quantification

Workflow for 3-PBA analysis in urine.

Conclusion

While this compound is not a naturally occurring compound, its acid analogue, 3-phenoxybenzoic acid, is a crucial biomarker for assessing human and environmental exposure to synthetic pyrethroid insecticides. The widespread detection of 3-PBA highlights the pervasive nature of these chemicals. Understanding the metabolic pathways that lead to its formation and employing robust analytical methods for its quantification are essential for monitoring exposure levels and evaluating potential health risks associated with pyrethroid use.

References

Methyl 3-Phenoxybenzoate: A Core Pyrethroid Metabolite - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Synthetic pyrethroids are a major class of insecticides used globally in agriculture and residential settings. Understanding their metabolism is crucial for assessing human exposure and potential toxicity. A key metabolic pathway for many pyrethroids involves the cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid (3-PBA) and subsequently its methylated form, methyl 3-phenoxybenzoate. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical properties, analytical detection methodologies, and toxicological significance. This document is intended for researchers, scientists, and drug development professionals working in toxicology, environmental science, and human health risk assessment.

Introduction

Pyrethroid insecticides are synthetic analogues of the natural insecticidal pyrethrins.[1] Their widespread use has raised concerns about human exposure and potential health effects.[2] Biomonitoring for pyrethroid exposure is often conducted by measuring their metabolites in biological matrices such as urine and plasma.[3] this compound, along with its precursor 3-phenoxybenzoic acid (3-PBA), are common urinary biomarkers for exposure to a number of pyrethroid insecticides.[4][5] The presence of these metabolites indicates that the body has processed and is excreting the parent pyrethroid compounds.[6]

Chemical Properties of this compound

This compound is an organic compound that is a methyl ester of 3-phenoxybenzoic acid. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 50789-43-0[7][8]
Molecular Formula C14H12O3[8][9]
Molecular Weight 228.24 g/mol [8][9]
Synonyms Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether; 3-Phenoxybenzoic acid methyl ester[10]
Boiling Point 150-153 °C @ 1.5 Torr[11]
Density 1.153 g/cm³[11]

Formation of this compound from Pyrethroids

The formation of this compound is a multi-step metabolic process that begins with the breakdown of the parent pyrethroid insecticide in the body.

Pyrethroid Metabolism Overview

Pyrethroids are primarily metabolized in mammals through two main pathways: ester hydrolysis and oxidation.[1][12][13] These phase I reactions are followed by phase II conjugation to facilitate excretion.[1] The specific pathway that predominates can depend on the isomer of the pyrethroid. For instance, trans-isomers are often more readily hydrolyzed than cis-isomers.[12][14] Carboxylesterases (CEs) and cytochrome P450 (CYP) enzymes are the primary enzyme families responsible for pyrethroid metabolism.[14][15]

Metabolic Pathway to this compound

The metabolic cascade leading to this compound (though 3-PBA is the more commonly cited end-product for excretion) involves the following key steps:

  • Ester Hydrolysis: The initial and most significant step for many pyrethroids is the cleavage of the central ester bond by carboxylesterases, primarily in the liver and to a lesser extent in the intestines and blood.[16][17] This hydrolysis yields a carboxylic acid moiety and an alcohol moiety. For pyrethroids containing a 3-phenoxybenzyl group, this alcohol is 3-phenoxybenzyl alcohol (3-PBalc).[18][19]

  • Oxidation: The resulting 3-phenoxybenzyl alcohol is then oxidized, a reaction catalyzed by cytochrome P450 enzymes.[20] This oxidation can proceed first to 3-phenoxybenzaldehyde (PBAld) and then further to 3-phenoxybenzoic acid (3-PBA).[20][21]

  • Methylation: While 3-PBA is a major urinary metabolite that is often conjugated for excretion, methylation to form this compound can also occur.

Pyrethroid_Metabolism Pyrethroid Pyrethroid (e.g., Permethrin, Cypermethrin) PBalc 3-Phenoxybenzyl Alcohol (3-PBalc) Pyrethroid->PBalc Ester Hydrolysis (Carboxylesterases) PBAld 3-Phenoxybenzaldehyde (PBAld) PBalc->PBAld Oxidation (CYP450) PBA 3-Phenoxybenzoic Acid (3-PBA) PBAld->PBA Oxidation (CYP450) MePBA This compound PBA->MePBA Methylation Conjugates Conjugated Metabolites (Glucuronides, Sulfates) PBA->Conjugates Conjugation

Caption: Metabolic pathway of pyrethroids to this compound.

Analytical Methodologies for Detection

The detection and quantification of this compound and its precursor, 3-PBA, in biological and environmental samples are critical for exposure assessment. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

Sample Preparation

Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analytes of interest.

  • Biological Samples (Urine, Plasma):

    • Hydrolysis: An initial acid or base hydrolysis step is often required to release conjugated metabolites.[23]

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the metabolites from the sample matrix.[23][24][25]

    • Derivatization: For GC-MS analysis, a derivatization step is typically necessary to increase the volatility of the polar metabolites.[22]

  • Environmental Samples (Water, Sediment):

    • Extraction: Solid-phase extraction is commonly used for water samples, while microwave-assisted extraction may be employed for sediment samples.[26]

    • Cleanup: Additional cleanup steps using techniques like gel permeation chromatography (GPC) may be required for complex matrices.[26]

Instrumental Analysis

GC-MS is a robust technique for the analysis of pyrethroid metabolites.[27][28] After derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the separated compounds.

Table 2: Representative GC-MS Method Parameters and Performance

ParameterDescriptionReference
Instrumentation Gas chromatograph coupled with a mass selective detector (MSD) or ion trap mass spectrometer (ITMS)[27][29]
Column Capillary column (e.g., DB-5ms)-
Derivatization Agent Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[22]
Limit of Detection (LOD) Urine: 0.5 - 1 µg/L[27]
Hair: 1.0 pg/mg[30]
Recovery Hair: >96.4% for 3-PBA[30]

LC-MS/MS has become increasingly popular for the analysis of pyrethroid metabolites due to its high sensitivity and specificity, and it often does not require a derivatization step.[22][31] The sample is separated by liquid chromatography, and the analytes are then detected by tandem mass spectrometry.

Table 3: Representative LC-MS/MS Method Parameters and Performance

ParameterDescriptionReference
Instrumentation Ultra-high performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer[22][32]
Column C18 reverse-phase column[33]
Mobile Phase Acetonitrile/water or methanol/water with an acid modifier (e.g., acetic acid)[22][33]
Limit of Detection (LOD) Urine: 0.015 µg/L[31]
Recovery Plasma: 90.9% - 112.4%[32]
Urine: 87.3% - 98.0%[23]

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Hydrolysis Acid/Base Hydrolysis (to cleave conjugates) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for pyrethroid metabolite analysis.

Toxicological Significance

The measurement of this compound and, more commonly, 3-PBA, is a valuable tool for assessing human exposure to pyrethroids.[2] While the metabolites are generally considered less toxic than the parent compounds, there is ongoing research into their potential health effects.[13]

Some studies have investigated the potential for pyrethroid metabolites to have endocrine-disrupting activity.[18][19] For example, 3-PBA has been examined for its potential to interact with estrogen receptors.[18] The formation of 3-PBA has also been observed on urban hard surfaces, highlighting an environmental transformation pathway that can lead to this endocrine-disrupting compound.[34][35]

The detection of these metabolites in a high percentage of the general population indicates that exposure to pyrethroids is widespread.[2][5]

Conclusion

This compound is a significant metabolite of many commonly used pyrethroid insecticides. Its formation via ester hydrolysis and subsequent oxidation of the parent compound is a key detoxification pathway in mammals. Sensitive and specific analytical methods, primarily GC-MS and LC-MS/MS, are well-established for its detection in biological and environmental matrices. The presence of this compound and its precursor, 3-PBA, serves as a reliable biomarker for assessing human exposure to pyrethroids. Continued research into the toxicological profile of these metabolites is essential for a comprehensive understanding of the risks associated with pyrethroid use.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-phenoxybenzoate. This method is suitable for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and quality control. The described protocol offers excellent precision, accuracy, and linearity for the determination of this compound in various sample matrices.

Introduction

This compound is a chemical compound of interest in several industries. Accurate and precise quantification is crucial for ensuring product quality, monitoring environmental samples, and in research and development settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for the analysis of such compounds.[1][2] This application note presents a complete HPLC method, including sample preparation, chromatographic conditions, and validation parameters, to facilitate the reliable quantification of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₄H₁₂O₃[3]
Molecular Weight228.24 g/mol [3]
IUPAC NameThis compound[3]
SynonymsBenzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether[4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[5] The following chromatographic conditions are recommended based on methods for structurally similar phenolic and benzoate compounds.[1][6][7][8]

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][9][10][11][12] The key validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL-
Limit of Quantification (LOQ) ~1.0 µg/mL-
Specificity No interference from blank or placebo at the retention time of the analyte.No significant interference at the analyte's retention time.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Standards) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Mobile Phase) Detection UV Detection at 254 nm HPLC_System->Detection Injection->HPLC_System Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates that the method is accurate, precise, and linear over a practical concentration range, making it suitable for routine analysis in various laboratory settings.

References

Application Note: Analysis of Methyl 3-phenoxybenzoate in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-phenoxybenzoate is a significant metabolite and degradation product of various synthetic pyrethroid insecticides, such as cypermethrin, deltamethrin, and fenvalerate.[1][2] Due to the widespread use of these pesticides in agriculture, there is a growing concern about the presence of their residues in environmental matrices like soil and water. Monitoring this compound is crucial for assessing environmental contamination and understanding the fate of pyrethroid pesticides. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

Experimental Protocols

A generalized workflow for the analysis of this compound in environmental samples is presented below. This workflow encompasses sample collection, preparation, extraction, and subsequent analysis by GC-MS.

GC-MS Analysis Workflow for this compound cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation & Extraction cluster_analysis Analysis WaterSample Water Sample (Amber Glass) Water_LLE Liquid-Liquid Extraction (LLE) (e.g., with Dichloromethane) WaterSample->Water_LLE SoilSample Soil Sample (Amber Glass) Soil_Ext Solvent Extraction (e.g., with Acetone/Hexane) SoilSample->Soil_Ext Cleanup Extract Cleanup (Solid Phase Extraction - SPE) Water_LLE->Cleanup Soil_Ext->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Sample Preparation: Water Samples

This protocol is based on a liquid-liquid extraction (LLE) method suitable for the recovery of non-polar to semi-polar organic compounds from aqueous matrices.

Materials:

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous

  • 1 L separatory funnels

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Collect 1 L of water sample in a pre-cleaned amber glass bottle.

  • Transfer the entire sample to a 1 L separatory funnel.

  • Add 60 mL of dichloromethane (DCM) to the funnel, cap, and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.

  • Concentrate the combined extract to a final volume of 1 mL using a nitrogen evaporator.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Sample Preparation: Soil and Sediment Samples

This protocol utilizes a solvent extraction method commonly employed for the extraction of pesticide residues from solid matrices.

Materials:

  • Acetone, pesticide residue grade

  • Hexane, pesticide residue grade

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 5 g of anhydrous sodium sulfate to the soil to remove excess moisture and mix thoroughly.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.

  • Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant (the extract) to a clean tube.

  • Extract Cleanup (if necessary): For complex soil matrices, a cleanup step using Solid Phase Extraction (SPE) is recommended to remove interferences.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash with a non-polar solvent to remove interferences.

    • Elute the this compound with a more polar solvent or solvent mixture.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Injector Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial temp 60°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Selected Ions for Monitoring (SIM Mode):

  • Quantifier Ion: m/z 197 (M-OCH₃)⁺

  • Qualifier Ions: m/z 228 (M)⁺, m/z 169, m/z 141

Data Presentation: Quantitative Performance

Parameter Matrix Value Reference Compound(s)
Limit of Detection (LOD) Water0.5 - 1.0 ng/LPyrethroids
Soil0.2 - 0.5 µg/kgPyrethroids
Rat Brain1 ng/g3-PBA
Limit of Quantification (LOQ) Water1.5 - 10.0 ng/LHerbicides
Soil1.0 - 2.6 µg/kgPyrethroids
Rat Brain4 ng/gOH-PBA
Linearity (R²) N/A> 0.99General SVOCs
Recovery Water75 - 115%Pyrethroids
Soil63 - 108%Pesticides
Rat Brain83 - 95%3-PBA, OH-PBA

Conclusion

The described methodologies provide a robust framework for the sensitive and selective determination of this compound in environmental soil and water samples. The combination of solvent extraction, optional SPE cleanup, and GC-MS analysis allows for reliable quantification at trace levels. Researchers should perform in-house validation to determine specific method performance characteristics such as LOD, LOQ, linearity, and recovery for their particular matrices and instrumentation.

References

Application Note: Structural Elucidation of Methyl 3-phenoxybenzoate using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of Methyl 3-phenoxybenzoate using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The application note outlines the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. While experimental spectra for this specific molecule are not widely available in the public domain, this note presents a complete, predicted dataset to guide researchers in their analytical endeavors. The interpretation of the combined NMR data provides unambiguous confirmation of the chemical structure of this compound.

Introduction

This compound (C₁₄H₁₂O₃) is an aromatic ester with potential applications in various fields, including organic synthesis and materials science. Accurate structural confirmation is a critical step in the characterization of this and other novel chemical entities. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note details the use of ¹H, ¹³C, and 2D NMR experiments to fully characterize this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2' / 6'7.75d7.82H
4'7.60t7.51H
5'7.50t7.81H
27.35t7.91H
67.20dd8.2, 2.51H
47.10ddd8.2, 2.5, 0.81H
57.05t2.51H
OCH₃3.90s-3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C=O166.5
3157.5
1'157.0
1132.0
2' / 6'130.0
2129.8
4'124.5
4123.0
6120.0
5119.5
OCH₃52.5

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12 ppm.

  • Acquisition Time: 3.4 seconds.

  • Relaxation Delay: 1.0 second.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.1 seconds.

  • Relaxation Delay: 2.0 seconds.

  • Number of Scans: 1024.

  • Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

  • Spectral Width: 12 ppm in both dimensions.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans: 8.

  • Relaxation Delay: 1.5 seconds.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-enhanced, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsp').

  • Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C).

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

  • Number of Scans: 16.

  • Relaxation Delay: 1.5 seconds.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12 ppm in F2 (¹H), 240 ppm in F1 (¹³C).

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz.

  • Number of Scans: 32.

  • Relaxation Delay: 2.0 seconds.

Data Interpretation and Visualization

The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • COSY: Establishes proton-proton coupling networks, identifying adjacent protons.

  • HSQC: Correlates each proton to its directly attached carbon atom.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Molecular Structure and Atom Numbering

Methyl_3_phenoxybenzoate_Structure cluster_benzoate Benzoate Ring cluster_ether Phenoxy Ring C1 C1 C2 C2 C1->C2 COO C=O C1->COO C3 C3 C2->C3 C4 C4 C3->C4 O_ether O C3->O_ether C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 OCH3_C OCH₃ COO->OCH3_C C1_prime C1' O_ether->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Key HMBC Correlations

The HMBC spectrum is instrumental in connecting the different fragments of the molecule. The following diagram illustrates the key long-range correlations that would be expected.

HMBC_Correlations cluster_structure This compound H2 H2 C3 C3 H2->C3 ²J COO C=O H2->COO ³J C4 C4 H2->C4 ³J H4 H4 H4->C3 ²J C6 C6 H4->C6 ³J C2 C2 H4->C2 ³J H5 H5 H6 H6 H6->C4 ³J H2_prime H2'/H6' H2_prime->C3 ³J C1_prime C1' H2_prime->C1_prime ²J C4_prime C4_prime H2_prime->C4_prime ³J H4_prime H4' OCH3_H OCH₃ (H) OCH3_H->COO ³J C1 C1 OCH3_C OCH₃ (C)

Caption: Predicted key HMBC correlations for this compound.

Conclusion

The comprehensive suite of NMR experiments described in this application note provides a robust and reliable method for the complete structural elucidation of this compound. The combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and substitution pattern. This protocol serves as a valuable guide for researchers in the fields of chemical synthesis, drug discovery, and materials science for the characterization of this and other related small molecules.

Application Note: Methyl 3-phenoxybenzoate and 3-Phenoxybenzoic Acid (3-PBA) as Biomarkers for Pyrethroid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic pyrethroids are a major class of insecticides used extensively in agriculture, public health, and residential settings due to their high efficacy against insects and lower toxicity to mammals compared to organophosphates.[1] Human exposure to pyrethroids is widespread, and biomonitoring is crucial for assessing potential health risks.[2] Pyrethroids are rapidly metabolized in the human body, with metabolites typically excreted in the urine within several days.[3]

A common metabolic pathway for many widely used pyrethroids—such as permethrin, cypermethrin, deltamethrin, and esfenvalerate—involves the hydrolysis of the central ester bond.[3] This process yields 3-phenoxybenzoic acid (3-PBA) from the alcohol moiety, making 3-PBA a valuable non-specific urinary biomarker for assessing integrated exposure from all routes (inhalation, ingestion, and dermal).[2] While Methyl 3-phenoxybenzoate is a related chemical and can be a metabolite of certain pyrethroids like cyfluthrin, 3-phenoxybenzoic acid (3-PBA) is the most commonly measured and accepted biomarker in epidemiological and exposure studies.[1][2] This document provides detailed protocols for the analysis of 3-PBA in biological samples and summarizes key quantitative data from various exposure studies.

Metabolic Pathway of Pyrethroids to 3-PBA

In mammals, pyrethroids containing a 3-phenoxybenzyl moiety undergo rapid metabolism. The primary step is the enzymatic hydrolysis of the ester bond, which liberates 3-phenoxybenzyl alcohol.[4] This alcohol is then quickly oxidized, first to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid (3-PBA).[3][4] For excretion, 3-PBA is often conjugated with glucuronic acid or other polar molecules to increase its water solubility.[4]

Pyrethroid_Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) PBA_alc 3-Phenoxybenzyl Alcohol Pyrethroid->PBA_alc Esterase Hydrolysis PBA_ald 3-Phenoxybenzaldehyde PBA_alc->PBA_ald Oxidation PBA 3-Phenoxybenzoic Acid (3-PBA) PBA_ald->PBA Oxidation Conjugate Conjugated 3-PBA (e.g., Glucuronide) PBA->Conjugate Conjugation Excretion Urinary Excretion Conjugate->Excretion

Fig 1. Metabolic conversion of pyrethroids to 3-PBA for urinary excretion.

Quantitative Data Summary

Urinary concentrations of 3-PBA are a reliable indicator of pyrethroid exposure. Levels can vary significantly based on age, occupation, and environment. The following tables summarize 3-PBA concentrations reported in various human biomonitoring studies.

Table 1: Urinary 3-PBA Concentrations in the General Population

Population GroupCountry/RegionSample YearsMedian/GM (µg/g creatinine)Detection Frequency (%)Reference
ChildrenNorth America1999–20160.2 - 4.7N/A[2]
ChildrenMICASA Study, CAN/A2.5680[5][6]
Pregnant WomenVarious1997–20140.23 - 1.55N/A[2]
MothersMICASA Study, CAN/A1.4680[5][6]
Adults (Environmental Exposure)Various1999–20170.11 - 3.3436.8 - 100[2]
ConsumersNorthern ThailandN/A8.8676[4]

Table 2: Urinary 3-PBA Concentrations in Occupationally Exposed Adults

Population GroupCountry/RegionSample YearsMedian/GM (µg/g creatinine)Detection Frequency (%)Reference
FarmersNorthern ThailandN/A16.169[4]
Various OccupationalWorldwide2004–20170.43 - 14.0N/A[2]
Farm WorkerN/AN/AN/AN/A[7]

Experimental Protocols

Accurate quantification of 3-PBA in biological matrices like urine is essential for exposure assessment. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (to deconjugate metabolites) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., PFBBr) Extraction->Derivatization ELISA ELISA Analysis Extraction->ELISA Dilution GCMS GC-MS/MS Analysis Derivatization->GCMS

Fig 2. General workflow for the analysis of 3-PBA in urine samples.
Protocol 1: Urinary 3-PBA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and sensitivity for the quantification of 3-PBA. It involves sample clean-up, derivatization to make the analyte volatile, and subsequent analysis by GC-MS.

1. Materials and Reagents

  • 3-PBA analytical standard

  • 2-phenoxybenzoic acid (internal standard)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • β-glucuronidase/arylsulfatase enzyme

  • Sodium acetate buffer

  • Solid-phase extraction (SPE) columns (e.g., LC-Si)[7]

  • Organic solvents (e.g., acetone, hexane, chloroform)

  • Anhydrous sodium sulfate

2. Sample Preparation and Extraction

  • Deconjugation: To 1 mL of urine, add an internal standard (2-phenoxybenzoic acid). Add sodium acetate buffer to adjust the pH, followed by β-glucuronidase/arylsulfatase. Incubate to hydrolyze conjugated metabolites.

  • Extraction: Acidify the sample and perform liquid-liquid extraction with an appropriate organic solvent or use a conditioned SPE column for extraction.

  • Clean-up: The urinary extracts can be further purified using SPE columns (e.g., LC-Si) to remove interferences before GC analysis.[7]

  • Drying: Dry the final extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to a small volume under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute the dried extract in an appropriate solvent.

  • Add the derivatizing agent, PFBBr, and a catalyst (e.g., a tertiary amine).[7]

  • Heat the mixture (e.g., at 70°C for 1 hour) to convert 3-PBA into its pentafluorobenzyl ester, which is more volatile and suitable for GC analysis.[7]

  • After cooling, evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane).

4. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column with intermediate polarity (e.g., ZB-5MS, HP-5MS).[8][9]

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.[9]

  • Oven Program: Implement a temperature gradient to separate the target analyte from matrix components (e.g., start at 50°C, ramp to 300°C).[9]

  • Mass Spectrometer: Operate in electron-capture negative ionization (ECNI) mode for high sensitivity or electron ionization (EI) mode. Monitor characteristic ions for 3-PBA-pentafluorobenzyl ester for quantification. For tandem MS (MS/MS), monitor specific precursor-to-product ion transitions to enhance selectivity.[10]

5. Quality Control

  • Analyze procedural blanks, spiked matrix samples (for recovery), and calibration standards with each batch.

  • The coefficient of variation should ideally be below 15%.[7]

Table 3: Typical Performance Characteristics for GC-MS 3-PBA Method

ParameterTypical ValueReference
Detection Limit (LOD)0.5 µg/L[7]
Mean Recovery91.3%[7]
Coefficient of Variation (CV)9.58% at 24.96 µg/L[7]
Protocol 2: Urinary 3-PBA Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples. It relies on the competitive binding of 3-PBA in the sample and a 3-PBA-enzyme conjugate to a limited number of anti-3-PBA antibody binding sites.

1. Materials and Reagents

  • 3-PBA ELISA kit (containing anti-3-PBA antibody coated plates, 3-PBA standards, enzyme-conjugated 3-PBA, substrate, and stop solution)

  • Phosphate-buffered saline with Tween-20 (PBST)

  • Methanol (MeOH)

  • Quality control (QC) samples

2. Sample Preparation

  • Dilution: Urine samples often require dilution to minimize matrix effects. A dilution of 1:50 to 1:100 in a buffer (e.g., 10% MeOH in PBS) is common.[5][11]

  • Extraction (Optional): For complex matrices or to improve sensitivity, a mixed-mode solid-phase extraction can be performed to reduce interferences from hydrolyzed urine.[11]

3. ELISA Procedure

  • Standard Curve: Prepare a multi-point calibration curve by serially diluting the highest 3-PBA standard (e.g., 0.005 – 10,000 ng/mL).[5]

  • Sample/Standard Addition: Add 50 µL of prepared standards, QCs, and diluted urine samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add 50 µL of the 3-PBA-enzyme conjugate to each well.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature) to allow for competitive binding.

  • Washing: Wash the plate multiple times with PBST to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark to allow color development. The intensity of the color is inversely proportional to the 3-PBA concentration.

  • Stopping Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis

  • Construct a standard curve by plotting the absorbance versus the logarithm of the 3-PBA concentration.

  • Determine the concentration of 3-PBA in the samples by interpolating their absorbance values from the standard curve.

  • Adjust the final concentration for the initial sample dilution factor.

Table 4: Typical Performance Characteristics for ELISA 3-PBA Method

ParameterSample MatrixTypical ValueReference
Limit of Quantitation (LOQ)Plasma5 ng/mL[4]
Limit of Quantitation (LOQ)Urine2.0 - 5.0 µg/L[5][11]
IC50 ValuePlasma26.7 ng/mL[4]
IC50 ValueUrine15.3 ng/mL[4]
RecoveryPlasma85.9 - 99.4%[4]
RecoveryUrine67 - 111%[5]
Intra- & Inter-Assay CVPlasma & Urine< 5%[4]

References

Application Notes and Protocols for the Synthesis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of Methyl 3-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction. This application note includes a detailed experimental procedure, data on the characterization of the final product, and a workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a significant chemical scaffold found in a variety of biologically active molecules. Its synthesis is of great interest to the fields of medicinal chemistry and materials science. The Ullmann condensation, a classic method for the formation of diaryl ethers, provides a reliable route to this compound through the copper-catalyzed cross-coupling of an aryl halide and a phenol.[1][2] Modern modifications of this reaction often utilize ligands to improve reaction efficiency and allow for milder conditions.[3][4] This protocol details a robust procedure for the synthesis, purification, and characterization of this compound.

Data Presentation

Table 1: Reagent and Solvent Specifications
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )PuritySupplier
Methyl 3-bromobenzoateC₈H₇BrO₂215.04≥98%Sigma-Aldrich
PhenolC₆H₆O94.11≥99%Alfa Aesar
Copper(I) Iodide (CuI)CuI190.4599.99%Strem Chemicals
L-ProlineC₅H₉NO₂115.13≥99%Acros Organics
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82≥99%Oakwood Chemical
TolueneC₇H₈92.14Anhydrous, ≥99.8%J.T.Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeVWR Chemicals
Anhydrous Sodium SulfateNa₂SO₄142.04GranularEMD Millipore
Table 2: Expected Yield and Purity of this compound
ParameterExpected Value
Theoretical Yield (g)Based on 10 mmol scale
Actual Yield (g)1.8 - 2.0 g
Percent Yield (%)80 - 90%
Purity (by HPLC)>98%
Melting Point (°C)Not available
Table 3: Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
7.73 (t, J = 1.8 Hz, 1H)166.2
7.59 (dt, J = 7.7, 1.4 Hz, 1H)157.3
7.42 (t, J = 7.9 Hz, 1H)157.0
7.37 (t, J = 7.9 Hz, 2H)131.8
7.23 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H)129.9
7.17 (t, J = 7.4 Hz, 1H)129.8
7.04 (d, J = 7.9 Hz, 2H)124.2
3.91 (s, 3H)123.8
119.8
119.1
52.3

Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly from experimental results.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This procedure describes the synthesis of this compound from methyl 3-bromobenzoate and phenol using a copper(I) iodide catalyst and L-proline as a ligand.

Materials:

  • Methyl 3-bromobenzoate

  • Phenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of 0.5 M with respect to the methyl 3-bromobenzoate.

  • Reaction: Stir the mixture at 110 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure product.[5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reagents: - Methyl 3-bromobenzoate - Phenol - CuI, L-Proline, Cs₂CO₃ solvent 2. Add Anhydrous Toluene reagents->solvent reaction 3. Heat at 110°C (12-24h under N₂) solvent->reaction workup 4. Work-up: - Cool & Filter - EtOAc Extraction - Wash (NaHCO₃, Brine) - Dry (Na₂SO₄) reaction->workup purification 5. Purification: Silica Gel Column Chromatography workup->purification characterization 6. Characterization: - NMR - Mass Spectrometry purification->characterization product Pure this compound characterization->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Catalytic Cycle)

ullmann_cycle Proposed Catalytic Cycle for Ullmann Condensation cluster_cycle Catalytic Cycle cu_i Cu(I)-Ligand cu_alkoxide Cu(I)-Phenoxide cu_i->cu_alkoxide + Phenol - H⁺ product This compound cu_i->product oxidative_addition Oxidative Addition cu_iii Cu(III) Intermediate cu_alkoxide->cu_iii + Ar-Br cu_iii->cu_i - Diaryl Ether reductive_elimination Reductive Elimination phenol Phenol phenol->cu_alkoxide arbr Methyl 3-bromobenzoate arbr->cu_iii

Caption: Proposed catalytic cycle for the Ullmann condensation.

References

Applications of Methyl 3-phenoxybenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 3-phenoxybenzoate as a versatile building block in organic synthesis. It covers key transformations including its synthesis, hydrolysis, reduction, and its application as a precursor in the synthesis of important intermediates for the agrochemical and pharmaceutical industries.

Introduction

This compound is a key aromatic ester that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a diaryl ether linkage and a reactive methyl ester, allows for a range of chemical modifications. This makes it a crucial starting material for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, most notably synthetic pyrethroid insecticides. The 3-phenoxybenzoyl moiety is a common structural feature in these commercially important compounds.

This document outlines several key synthetic applications of this compound, providing detailed experimental protocols and quantitative data where available.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 3-phenoxybenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 3-Phenoxybenzoic Acid

Materials:

  • 3-Phenoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • 0.6 M Aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100-mL round-bottomed flask, combine 3-phenoxybenzoic acid (e.g., 6.1 g) and anhydrous methanol (20 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.

  • Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid. (Caution: evolution of CO2 gas).

  • Wash the organic layer with 25 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_workup Work-up 3-Phenoxybenzoic_Acid 3-Phenoxybenzoic Acid Reaction_Vessel Esterification Reaction 3-Phenoxybenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 Conc. H2SO4 (catalyst) H2SO4->Reaction_Vessel Reflux Reflux, 45 min Reflux->Reaction_Vessel Extraction Extraction with CH2Cl2/H2O Reaction_Vessel->Extraction Wash_NaHCO3 Wash with NaHCO3(aq) Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO4 Wash_Brine->Drying Concentration Solvent Removal Drying->Concentration Product This compound Concentration->Product

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations

This compound is a versatile intermediate that can be transformed into several key building blocks for more complex molecules.

Catalytic Hydrogenation to 3-Phenoxybenzaldehyde

The selective reduction of the ester to an aldehyde is a crucial step in the synthesis of many pyrethroids. This can be achieved via catalytic hydrogenation.[1]

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Hydrogen gas

  • Catalyst (e.g., Cr2O3-ZrO2-MnO2)

  • High-pressure reactor

Procedure:

  • Prepare the catalyst as described in the relevant literature.[1]

  • The this compound is vaporized and mixed with hydrogen gas.

  • The gas mixture is passed through a reactor containing the catalyst bed.

  • The reaction is carried out at elevated temperatures (e.g., 250-500 °C).[1]

  • The product, 3-phenoxybenzaldehyde, is condensed and collected.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Esterification Rate>95%[1]
Hydrogenation Conversion>20% (single pass)[1]
Selectivity to Aldehyde>98%[1]
Reaction Temperature250-500 °C[1]
H2:Ester Molar Ratio10-300[1]
Reduction to 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol is a primary alcohol that is a direct precursor to several pyrethroid insecticides.[2][3] It can be synthesized by the reduction of 3-phenoxybenzaldehyde, which is obtained from this compound.

Experimental Protocol: Reduction of 3-Phenoxybenzaldehyde

Materials:

  • 3-Phenoxybenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-phenoxybenzaldehyde in methanol in a round-bottomed flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-phenoxybenzyl alcohol.

Hydrolysis to 3-Phenoxybenzoic Acid

The hydrolysis of this compound to 3-phenoxybenzoic acid is a straightforward transformation, useful for subsequent reactions such as amide couplings.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottomed flask, dissolve this compound in a mixture of methanol and a solution of sodium hydroxide in water.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.

  • Filter the white crystalline precipitate and wash with cold deionized water.

  • Dry the solid to obtain 3-phenoxybenzoic acid.

Reaction Pathway Overview

G Methyl_3_phenoxybenzoate This compound 3_Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Methyl_3_phenoxybenzoate->3_Phenoxybenzaldehyde Catalytic Hydrogenation 3_Phenoxybenzoic_acid 3-Phenoxybenzoic Acid Methyl_3_phenoxybenzoate->3_Phenoxybenzoic_acid Hydrolysis (NaOH, H2O) 3_Phenoxybenzyl_alcohol 3-Phenoxybenzyl Alcohol 3_Phenoxybenzaldehyde->3_Phenoxybenzyl_alcohol Reduction (e.g., NaBH4)

Caption: Key transformations of this compound.

Applications in the Synthesis of Agrochemicals and Pharmaceuticals

Precursor to Synthetic Pyrethroids

This compound is a key starting material for the synthesis of the alcohol moiety of many synthetic pyrethroids. The general synthetic route involves the conversion of this compound to 3-phenoxybenzyl alcohol, which is then esterified with a suitable cyclopropanecarboxylic acid derivative (e.g., chrysanthemic acid chloride).[2][3][4]

Experimental Protocol: Synthesis of a Pyrethroid Ester (e.g., Permethrin)

Materials:

  • 3-Phenoxybenzyl alcohol

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (Permethrin acid chloride)

  • Anhydrous toluene

  • Pyridine

Procedure:

  • Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a reaction flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere.

  • Add a stoichiometric amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of permethrin acid chloride in anhydrous toluene dropwise to the cooled mixture with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove pyridine hydrochloride.

  • Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.

  • Purify the product by column chromatography.

Logical Flow for Pyrethroid Synthesis

G Start This compound Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 3-Phenoxybenzaldehyde Step1->Intermediate1 Step2 Reduction (NaBH4) Intermediate1->Step2 Intermediate2 3-Phenoxybenzyl Alcohol Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Product Synthetic Pyrethroid Step3->Product Reagent Chrysanthemic Acid Derivative Reagent->Step3

Caption: Synthetic pathway from this compound to pyrethroids.

Potential Precursor to Fenoprofen Analogs

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that contains a 3-phenoxyphenyl moiety.[5] While not a direct application, this compound serves as a potential starting material for the synthesis of Fenoprofen and its analogs. A plausible synthetic route would involve the conversion of the methyl ester to a suitable intermediate for the introduction of the propionic acid side chain.

Proposed Synthetic Pathway: A potential synthetic route could involve the Grignard reaction of a derivative of 3-phenoxybenzene with a suitable electrophile to construct the propanoic acid side chain.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its utility is demonstrated in its role as a precursor to 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol, which are essential intermediates in the large-scale production of synthetic pyrethroid insecticides. Furthermore, its core structure is present in pharmaceuticals, indicating its potential for broader applications in drug discovery and development. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Methyl 3-Phenoxybenzoate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 3-phenoxybenzoate is a key chemical intermediate possessing a diaryl ether motif, a structural feature prevalent in a variety of biologically active molecules. Its unique structure makes it a valuable building block in the synthesis of numerous pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of the NSAID, Fenoprofen. Furthermore, it elucidates the mechanism of action of Fenoprofen through the cyclooxygenase-2 (COX-2) signaling pathway.

Application in the Synthesis of Fenoprofen

Fenoprofen, a propionic acid derivative, is a well-established NSAID used for the management of pain and inflammation associated with arthritis.[1] The 3-phenoxyphenyl core of Fenoprofen is crucial for its pharmacological activity, and this compound serves as a readily accessible precursor for the construction of this key structural element.

Synthetic Pathway Overview

The synthesis of Fenoprofen from a precursor readily derived from this compound typically involves the formation of the diaryl ether bond via an Ullmann condensation, followed by the elaboration of the propionic acid side chain. While direct use of this compound is possible, a common route involves the use of a closely related intermediate, 3-phenoxyacetophenone, which can be synthesized from 3-hydroxyacetophenone and bromobenzene.[2] A plausible synthetic route starting from a precursor derivable from this compound is outlined below.

Experimental Workflow for Fenoprofen Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate A This compound Methyl 3-hydroxybenzoate->A Ullmann Condensation Bromobenzene Bromobenzene Bromobenzene->A B 3-Phenoxybenzoic acid A->B Hydrolysis C 3-Phenoxyacetophenone B->C Friedel-Crafts Acylation D 2-(3-Phenoxyphenyl)ethanol C->D Reduction E 2-(3-Phenoxyphenyl)ethyl bromide D->E Bromination F 2-(3-Phenoxyphenyl)propionitrile E->F Cyanation G Fenoprofen F->G Hydrolysis

Caption: Proposed synthetic workflow for Fenoprofen starting from a precursor.

Quantitative Data for Fenoprofen Synthesis

The following table summarizes the typical yields and conditions for the key steps in the synthesis of Fenoprofen, based on established methodologies.

StepReactionReagents and ConditionsYield (%)Reference
1Ullmann Condensation Methyl 3-hydroxybenzoate, Bromobenzene, K₂CO₃, Cu catalyst, high temperature60-80[1][3][4][5]
2Hydrolysis This compound, NaOH, H₂O/MeOH, reflux>95[6]
3Friedel-Crafts Acylation 3-Phenoxybenzoic acid, (CH₃CO)₂O, AlCl₃70-85General knowledge
4Reduction 3-Phenoxyacetophenone, NaBH₄, MeOH>90[2]
5Bromination 2-(3-Phenoxyphenyl)ethanol, PBr₃80-90[2]
6Cyanation 2-(3-Phenoxyphenyl)ethyl bromide, NaCN, DMSO70-85[2]
7Hydrolysis 2-(3-Phenoxyphenyl)propionitrile, NaOH, H₂O/EtOH, reflux~85[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Ullmann Condensation)
  • Materials: Methyl 3-hydroxybenzoate, bromobenzene, potassium carbonate (anhydrous), copper powder (or copper(I) iodide), and a high-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (0.1 eq).

    • Add the high-boiling point solvent to the flask.

    • Add bromobenzene (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (typically 150-200 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is then subjected to extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of 2-(3-Phenoxyphenyl)propionitrile

This protocol outlines the conversion of 3-phenoxyacetophenone to the nitrile intermediate.

  • Step 2a: Reduction of 3-Phenoxyacetophenone

    • Materials: 3-Phenoxyacetophenone, sodium borohydride (NaBH₄), methanol (MeOH).

    • Procedure: Dissolve 3-phenoxyacetophenone (1.0 eq) in methanol in a flask cooled in an ice bath. Add sodium borohydride (1.5 eq) portion-wise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-phenoxyphenyl)ethanol.[2]

  • Step 2b: Bromination of 2-(3-Phenoxyphenyl)ethanol

    • Materials: 2-(3-Phenoxyphenyl)ethanol, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

    • Procedure: Dissolve 2-(3-phenoxyphenyl)ethanol (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere, cooled in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully pour the reaction mixture onto ice and extract with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(3-phenoxyphenyl)ethyl bromide.[2]

  • Step 2c: Cyanation of 2-(3-Phenoxyphenyl)ethyl bromide

    • Materials: 2-(3-Phenoxyphenyl)ethyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

    • Procedure: Dissolve 2-(3-phenoxyphenyl)ethyl bromide (1.0 eq) in DMSO. Add sodium cyanide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(3-phenoxyphenyl)propionitrile.[2]

Protocol 3: Hydrolysis of 2-(3-Phenoxyphenyl)propionitrile to Fenoprofen
  • Materials: 2-(3-Phenoxyphenyl)propionitrile, sodium hydroxide (NaOH), ethanol (EtOH), water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(3-phenoxyphenyl)propionitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add a solution of sodium hydroxide (3.0 eq) in water.

    • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the Fenoprofen.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain crude Fenoprofen.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]

Mechanism of Action: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[9][10] The increased production of prostaglandins by COX-2 then perpetuates the inflammatory response. Fenoprofen, by inhibiting COX-2, effectively reduces the synthesis of these pro-inflammatory prostaglandins.

G cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 Prostaglandin Synthesis cluster_3 Physiological Effects cluster_4 Inhibition Inflammatory Stimuli\n(e.g., Cytokines, Growth Factors) Inflammatory Stimuli (e.g., Cytokines, Growth Factors) A Cell Surface Receptors Inflammatory Stimuli\n(e.g., Cytokines, Growth Factors)->A B Intracellular Signaling (e.g., MAPK, NF-κB) A->B C Gene Transcription B->C D COX-2 mRNA C->D E COX-2 Enzyme D->E F Arachidonic Acid G Prostaglandins (e.g., PGE₂, PGI₂) F->G COX-2 Catalysis H Inflammation, Pain, Fever G->H I Fenoprofen I->E Inhibits

Caption: Inhibition of the COX-2 signaling pathway by Fenoprofen.

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, most notably the NSAID Fenoprofen. The protocols provided herein offer a comprehensive guide for the synthesis of Fenoprofen, leveraging the structural attributes of the this compound core. Understanding the synthetic routes and the underlying mechanism of action is crucial for the development of new and improved therapeutic agents. The inhibition of the COX-2 pathway by Fenoprofen highlights the importance of targeting key inflammatory mediators in the management of pain and inflammation.

References

Application Note: Extraction of 3-Phenoxybenzoic Acid (3-PBA) from Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrethroids are a major class of synthetic insecticides used extensively in agriculture and residential settings.[1] Human exposure to pyrethroids can be assessed by measuring their metabolites in biological samples, most commonly in urine. The most prominent and widely measured biomarker for exposure to a variety of pyrethroids (such as permethrin and cypermethrin) is 3-phenoxybenzoic acid (3-PBA).[1] Accurate and efficient extraction of 3-PBA from the complex urine matrix is a critical first step for reliable quantification.

This document provides detailed protocols for two common and effective extraction methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are suitable for preparing urine samples for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

Quantitative Method Performance

The following table summarizes typical performance data for the extraction and analysis of pyrethroid metabolites from urine, as reported in various studies.

Method TypeAnalyteRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD/CV %)Reference
SPE-LC-MS/MS3-PBA-0.1 ng/mL--[1]
LLE-LC-MS/MS3-PBA-0.015 µg/L (average)--[2][3]
LLE-GC-MS3-PBA90 ± 13%--<20%[5]
SPE-ELISA3-PBA82 ± 12%0.1 ng/mL2.0 ng/mL-[6]
LLE-GC-MS3-PBA90.48% (average)0.02-0.1 µg/L-<8.1%[3]
SPE-GC-ECD3-PBA>80%0.44 µg/L1.48 µg/L4.72-14.1%[7]
SPE-LC-Si3-PBA91.3%0.5 µg/L-9.58%

Note: Performance metrics can vary based on the specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on methodologies that utilize SPE for sample cleanup and concentration prior to instrumental analysis.[1][6] SPE is favored for its efficiency and potential for automation.[8]

Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., ¹³C₆-labeled 3-PBA)

  • β-glucuronidase/sulfatase (from Helix pomatia)

  • 0.1 M Acetic Acid solution

  • Methanol (HPLC grade)

  • 5% Methanol in 0.1% Acetic Acid solution (Wash Solution)

  • SPE Cartridges (e.g., Mixed-mode C8/Strong Anion Exchange or Oasis HLB)[1][6]

  • Centrifuge and tubes

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 2 mL of urine into a centrifuge tube.[1]

    • Spike the sample with an appropriate amount of internal standard solution.[1]

    • Add β-glucuronidase/sulfatase enzyme to the urine sample to deconjugate the metabolites.[1][9]

    • Incubate the mixture as required by the enzyme manufacturer (e.g., overnight).[9]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges onto the vacuum manifold.

    • Condition the cartridges by passing 4 mL of methanol followed by 5 mL of distilled water.[7] Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample from step 1 onto the conditioned SPE cartridge.

    • Apply a slow, steady flow using the vacuum (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of distilled water to remove salts and polar interferences.

    • Wash the cartridge with 1-2 mL of the Wash Solution (5% methanol in 0.1% acetic acid).[1]

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the target analyte (3-PBA) from the cartridge using 2-4 mL of methanol.[1]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100-500 µL of acetonitrile or mobile phase) for instrumental analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation Urine 1. Urine Sample (2 mL) Spike 2. Add Internal Standard Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Condition 4. Condition SPE Cartridge (Methanol, Water) Hydrolysis->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (Water, 5% Methanol/Acetic Acid) Load->Wash Elute 7. Elute 3-PBA (Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Solvent Evaporate->Reconstitute Analysis 10. LC-MS/MS or GC-MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis Preparation Urine 1. Urine Sample (2 mL) Spike 2. Add Internal Standard Urine->Spike Acidify 3. Acidify to pH 1-2 (HCl) Spike->Acidify AddSolvent 4. Add Organic Solvent (e.g., Hexane) Acidify->AddSolvent Vortex 5. Vortex & Centrifuge AddSolvent->Vortex Collect 6. Collect Organic Layer Vortex->Collect Repeat 7. Repeat Extraction & Combine Collect->Repeat Dry 8. Dry with Na₂SO₄ Repeat->Dry Evaporate 9. Evaporate to Dryness Dry->Evaporate Reconstitute 10. Reconstitute / Derivatize Evaporate->Reconstitute Analysis 11. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for the Derivatization of Methyl 3-phenoxybenzoate for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenoxybenzoate and its primary metabolite, 3-phenoxybenzoic acid (3-PBA), are significant biomarkers for assessing exposure to pyrethroid insecticides. Due to the polar nature and low volatility of 3-PBA, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. This document provides detailed application notes and protocols for the derivatization of 3-phenoxybenzoic acid (the hydrolyzed form of this compound) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The two primary derivatization techniques covered are silylation and esterification.

Analytical Workflow Overview

The overall analytical process for the determination of this compound (as 3-PBA) in biological and environmental samples involves sample preparation, derivatization, GC-MS analysis, and data processing. A generalized workflow is depicted below.

Derivatization and GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_results Results Sample Biological or Environmental Sample Hydrolysis Alkaline Hydrolysis (if starting from Methyl Ester) Sample->Hydrolysis to 3-PBA Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup Sample Clean-up Extraction->Cleanup Derivatization Silylation or Esterification Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: Workflow for the analysis of this compound.

Derivatization Protocols

Two common and effective derivatization methods for 3-phenoxybenzoic acid are presented below: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF₃-Methanol).

Protocol 1: Silylation with BSTFA

Silylation replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, creating a more volatile TMS-ester.[1][2] BSTFA is a versatile and widely used silylating reagent.[3][4] For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added.[3][4]

Materials:

  • Dried sample extract containing 3-PBA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Aprotic solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. The presence of water will deactivate the silylating reagent.[4] This can be achieved by evaporating the extraction solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 50-100 µL of an aprotic solvent like ethyl acetate.

  • Reagent Addition: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS) to the reaction vial. A molar excess of the derivatizing reagent is recommended, typically a 2:1 ratio of BSTFA to active hydrogens.[3][4]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[1] Reaction times and temperatures may need optimization depending on the specific sample matrix and concentration of the analyte.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification with BF₃-Methanol

Esterification converts the carboxylic acid to its corresponding methyl ester, which is more volatile. BF₃ acts as a catalyst for this reaction.

Materials:

  • Dried sample extract containing 3-PBA

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Dry the sample extract completely under a stream of nitrogen.

  • Reagent Addition: Add 100-200 µL of 14% BF₃-Methanol to the dried extract.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 10-20 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Concentration (Optional): If necessary, the hexane extract can be concentrated under a gentle stream of nitrogen to the desired final volume.

  • Analysis: The sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized 3-phenoxybenzoic acid. These may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Injection Mode Splitless
Injection Volume 1-2 µL
Injector Temperature 250-280°C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Program Initial temperature 70-100°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (m/z 50-550) for qualitative analysis
SIM Ions for TMS-3-PBA To be determined empirically, but likely include the molecular ion and characteristic fragments.
SIM Ions for 3-PBA Methyl Ester To be determined empirically, but likely include the molecular ion and characteristic fragments.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 3-PBA and other pyrethroid metabolites using GC-MS with derivatization.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Metabolite Derivatization Method Matrix LOD (µg/L) LOQ (µg/L) Reference
3-PBA & othersMTBSTFA SilylationUrine< 0.1-[5]
3-PBA & othersSilylationUrine0.01 - 0.120.04 - 0.41[6][7]
3-PBAEsterification (HFIP/DIC)Diapers--[8]

Table 2: Recovery and Precision Data

Metabolite Derivatization Method Matrix Spike Level (µg/L) Recovery (%) Relative Standard Deviation (RSD) (%) Reference
13 MetabolitesMTBSTFA SilylationUrine1~90< 8.1 (within-day)[5]
13 MetabolitesMTBSTFA SilylationUrine10~90< 8.1 (between-day)[5]

Signaling Pathways and Logical Relationships

The derivatization process can be visualized as a chemical transformation pathway.

Derivatization_Pathways cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway PBA_S 3-Phenoxybenzoic Acid (3-PBA) TMS_PBA TMS-3-PBA Derivative (Volatile) PBA_S->TMS_PBA + BSTFA (60-70°C) BSTFA BSTFA PBA_E 3-Phenoxybenzoic Acid (3-PBA) Me_PBA 3-PBA Methyl Ester (Volatile) PBA_E->Me_PBA + BF3-Methanol (60-80°C) BF3_MeOH BF3-Methanol

Caption: Chemical derivatization pathways for 3-PBA.

Conclusion

Derivatization is an essential step for the reliable and sensitive quantification of this compound (as 3-PBA) by GC-MS. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods. The choice of method may depend on the specific laboratory setup, available reagents, and the presence of other analytes of interest. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for monitoring pyrethroid exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 3-phenoxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are the Ullmann condensation and the Fischer esterification. The Ullmann condensation involves a copper-catalyzed coupling of a phenol with an aryl halide, in this case, phenol and a methyl 3-halobenzoate (typically methyl 3-bromobenzoate). Fischer esterification is the acid-catalyzed reaction between 3-phenoxybenzoic acid and methanol. The choice of method often depends on the availability of starting materials, desired scale, and equipment.

Q2: What are the critical parameters that influence the yield of the Ullmann condensation for this synthesis?

A2: Several factors significantly impact the yield of the Ullmann condensation. These include the choice and purity of the copper catalyst and any additional ligands, the strength and solubility of the base, the reaction temperature, and the purity of the reactants and solvent. For instance, electron-poor aryl halides and electron-rich phenols generally result in higher yields.[1]

Q3: How can I drive the Fischer esterification reaction to completion?

A3: Fischer esterification is a reversible reaction. To favor the formation of the ester product, it is essential to shift the equilibrium to the right. This can be achieved by using a large excess of one of the reactants, typically methanol as it can also serve as the solvent, or by removing water as it is formed.[2][3][4] The use of a dehydrating agent or a Dean-Stark apparatus can be effective for water removal.[2][3]

Q4: What are some common side reactions to be aware of during these syntheses?

A4: In the Ullmann condensation, common side reactions include the homocoupling of the aryl halide and dehalogenation of the starting material. For the Fischer esterification, incomplete reaction leading to the presence of unreacted carboxylic acid is the primary concern. At higher temperatures, etherification of the phenolic hydroxyl group (if present on a substituted benzoic acid) can also occur.[5]

Troubleshooting Guides

Ullmann Condensation of Phenol and Methyl 3-bromobenzoate

Issue: Low or No Yield of this compound

Possible Cause Troubleshooting Steps
Inactive Catalyst Use fresh, high-purity copper(I) salts such as CuI, CuBr, or Cu₂O.[1] Consider using a more soluble copper source or adding a ligand like 1,10-phenanthroline or N,N-dimethylglycine to improve catalyst activity.[1]
Ineffective Base Ensure the base is anhydrous and strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.[1]
Suboptimal Temperature Gradually increase the reaction temperature. Traditional Ullmann reactions often require high temperatures (above 150 °C), but ligand-assisted reactions can sometimes proceed at lower temperatures (80-120 °C).
Poor Quality Reagents/Solvent Use anhydrous, high-purity solvents (e.g., DMF, DMSO) and ensure the phenol and methyl 3-bromobenzoate are free of impurities.

Issue: Significant Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Homocoupling of Methyl 3-bromobenzoate The reaction conditions favor the self-coupling of the aryl halide.Lower the reaction temperature if possible. Ensure a stoichiometric or slight excess of phenol. Use a ligand that promotes the desired cross-coupling.
Dehalogenation of Methyl 3-bromobenzoate Reduction of the aryl halide to methyl benzoate.Ensure strictly anhydrous conditions and an inert atmosphere. Some solvents can act as hydrogen donors; consider screening different anhydrous solvents.
Fischer Esterification of 3-phenoxybenzoic Acid

Issue: Low Yield of this compound

| Possible Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Reaction at Equilibrium | The reaction has reached equilibrium with significant amounts of starting materials remaining. | Use a large excess of methanol (can also be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3] | | Insufficient Catalyst | The amount of acid catalyst is too low to effectively protonate the carboxylic acid. | Increase the catalyst loading of concentrated sulfuric acid or p-toluenesulfonic acid. | | Incomplete Reaction | The reaction has not been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary. | | Hydrolysis during Work-up | The ester product is being hydrolyzed back to the carboxylic acid during the aqueous work-up. | Perform the aqueous work-up at room temperature or below. Minimize the contact time with acidic or basic aqueous solutions. |

Experimental Protocols

Ullmann Condensation: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fischer Esterification: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-phenoxybenzoic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

Procedure:

  • In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Effect of Catalyst System on Ullmann Condensation Yield (Illustrative)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
CuI (10)NoneK₂CO₃DMF140Moderate
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene110Good
Cu₂O (10)N,N-dimethylglycine (20)K₃PO₄Dioxane100High

Note: This table is illustrative and actual yields will vary based on specific reaction conditions and substrate purity.

Table 2: Impact of Methanol Equivalents on Fischer Esterification Yield (Illustrative)

3-phenoxybenzoic acid (eq)Methanol (eq)H₂SO₄ (eq)Reflux Time (h)Yield (%)
150.16Moderate
1100.16Good
120 (as solvent)0.16High

Note: This table is illustrative. Driving the reaction to completion often involves using methanol as the solvent.

Visualizations

Ullmann_Troubleshooting start Low Yield in Ullmann Synthesis catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Add a ligand start->catalyst base Evaluate Base Strength - Ensure anhydrous conditions - Consider a stronger base (e.g., Cs2CO3) catalyst->base If no improvement temp Optimize Temperature - Gradually increase temperature base->temp If no improvement reagents Verify Reagent Purity - Use anhydrous solvents - Purify starting materials temp->reagents If no improvement product Improved Yield reagents->product Problem Solved Fischer_Esterification_Workflow start Start: 3-phenoxybenzoic Acid + Methanol reaction Acid-Catalyzed Reflux (H2SO4 or p-TsOH) start->reaction workup Aqueous Work-up - Neutralize with NaHCO3 - Extract with organic solvent reaction->workup purification Purification - Dry over Na2SO4 - Concentrate - Recrystallize/Chromatography workup->purification product This compound purification->product

References

common side reactions in the synthesis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 3-phenoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and the Fischer esterification.

  • Ullmann Condensation: This method involves a copper-catalyzed reaction between a phenoxide (from phenol) and a methyl 3-halobenzoate (typically methyl 3-bromobenzoate). It is a powerful method for forming the diaryl ether bond.

  • Fischer Esterification: This route involves the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol. This is a classical and often straightforward method if the starting carboxylic acid is readily available.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability and cost of the starting materials. If 3-phenoxybenzoic acid is readily available, Fischer esterification is a simpler procedure. However, if you are starting from phenol and a methyl 3-halobenzoate, the Ullmann condensation is a more direct approach.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, the product, and any potential side products. Disappearance of the limiting starting material and the appearance of the product spot indicate the reaction's progression.

Q4: What are the key safety precautions to consider during the synthesis?

A4: For the Ullmann condensation, it is important to handle the copper catalyst and any ligands in a well-ventilated fume hood. High temperatures are often required, so appropriate shielding and temperature control are necessary. For the Fischer esterification, concentrated acid catalysts such as sulfuric acid are corrosive and should be handled with care, including the use of appropriate personal protective equipment (PPE) such as gloves and safety goggles.

Troubleshooting Guides

Ullmann Condensation Route

This route involves the reaction of a phenoxide with an aryl halide, catalyzed by a copper species.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider using a more soluble copper source or activating the copper catalyst.
Inappropriate Ligand The choice of ligand is crucial. N,N- or N,O-chelating ligands can significantly improve the reaction rate and yield. Consider screening different ligands if the reaction is not proceeding as expected.
Ineffective Base The base is required to deprotonate the phenol. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and strong enough for the reaction. Cesium carbonate is often more effective in polar aprotic solvents.[1]
Suboptimal Temperature Ullmann reactions often require high temperatures (typically >100 °C).[1] Gradually increase the reaction temperature in increments of 10-20 °C.
Poor Solvent Quality Use anhydrous, high-boiling polar aprotic solvents like DMF or DMSO.

Issue 2: Formation of Side Products

Side Product Potential Cause Mitigation Strategy
Homocoupling of Aryl Halide (e.g., dimethyl 3,3'-biphenyl) Favorable reaction conditions for the self-coupling of the aryl halide.Lower the reaction temperature if possible. Use a stoichiometric or slight excess of the phenol nucleophile. Select a ligand that promotes the desired cross-coupling over homocoupling.[2]
3-Phenoxybenzoic Acid Hydrolysis of the methyl ester group during the reaction or workup.Perform the aqueous workup at room temperature or below. Minimize the contact time of the product with acidic or basic aqueous solutions.[2]
Fischer Esterification Route

This route involves the acid-catalyzed reaction of 3-phenoxybenzoic acid with methanol.

Issue 1: Low Conversion to the Ester

Potential Cause Troubleshooting Steps
Reaction at Equilibrium The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent).[4]
Presence of Water Water is a product of the reaction, and its presence will shift the equilibrium back to the starting materials.[5] Use anhydrous reagents and glassware. Consider using a Dean-Stark apparatus to remove water as it is formed.
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used.
Inadequate Reaction Time/Temperature Reflux the reaction mixture for a sufficient amount of time to reach equilibrium. Monitor the reaction by TLC.

Issue 2: Product Contamination

Impurity Potential Cause Purification Method
Unreacted 3-Phenoxybenzoic Acid Incomplete reaction.During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid.
Side Products from Dehydration of Methanol (e.g., dimethyl ether) High reaction temperatures with a strong acid catalyst.This is generally a minor side product but can be removed during solvent evaporation and purification of the final product.

Data Presentation

The following table presents hypothetical yield data for the Ullmann condensation synthesis of this compound to illustrate the impact of different reaction parameters. Actual yields may vary.

Copper Catalyst (10 mol%) Ligand (20 mol%) Base (2 equiv.) Solvent Temperature (°C) Hypothetical Yield (%)
CuINoneK₂CO₃DMF14045
CuIL-ProlineK₂CO₃DMF14075
CuI1,10-PhenanthrolineCs₂CO₃Toluene11085
Cu₂OSalicylaldoximeK₃PO₄DMSO12080

Experimental Protocols

General Protocol for Ullmann Condensation
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%).[2]

  • Solvent and Ligand Addition: Add a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) and anhydrous solvent (e.g., DMF or toluene).

  • Reaction Execution: Heat the mixture to 110-140 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by TLC.[6]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through celite to remove insoluble copper salts.

  • Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

General Protocol for Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[5]

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction and Purification: Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_Ullmann Ullmann Condensation cluster_Fischer Fischer Esterification Start_Ullmann Methyl 3-bromobenzoate + Phenol Reaction_Ullmann Cu Catalyst, Base, Ligand High Temperature Start_Ullmann->Reaction_Ullmann Product_Ullmann This compound Reaction_Ullmann->Product_Ullmann Start_Fischer 3-Phenoxybenzoic Acid + Methanol Reaction_Fischer Acid Catalyst (H₂SO₄) Reflux Start_Fischer->Reaction_Fischer Product_Fischer This compound Reaction_Fischer->Product_Fischer

Caption: Synthetic workflows for this compound.

Troubleshooting_Ullmann Low_Yield Low Yield in Ullmann Synthesis Cause1 Inactive Catalyst Low_Yield->Cause1 Possible Cause Cause2 Suboptimal Conditions (Temp, Solvent, Base) Low_Yield->Cause2 Possible Cause Cause3 Side Reactions Low_Yield->Cause3 Possible Cause Solution1 Use fresh Cu(I) source Consider activators Cause1->Solution1 Solution Solution2 Optimize T, use anhydrous solvent, screen bases Cause2->Solution2 Solution Solution3 Adjust stoichiometry Lower temperature Cause3->Solution3 Solution

Caption: Troubleshooting logic for low yield in Ullmann synthesis.

References

Technical Support Center: Purification of Crude Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of crude Methyl 3-phenoxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the Ullmann condensation. Potential impurities from this process include:

  • Unreacted Starting Materials: Phenol and methyl 3-bromobenzoate.

  • Side-Products: Biphenyl derivatives from the self-coupling of methyl 3-bromobenzoate.

  • Hydrolysis Product: 3-phenoxybenzoic acid, which can form if moisture is present during the reaction or workup.

  • Residual Catalyst: Copper salts used in the Ullmann condensation.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.

  • Silica Gel Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, especially when the crude material is significantly impure.[1]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[1] By comparing the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

Data Presentation

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Boiling Point 150-153 °C at 1.5 Torr[2][3]
Boiling Point (est.) 334.40 °C at 760 mm Hg[4]
Water Solubility (est.) 14.98 mg/L at 25 °C[4]

Note: An experimental melting point for pure this compound is not consistently reported in the literature. A sharp melting point range obtained after purification is a good indicator of purity.

Experimental Protocols

Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable.

    • Heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[1] An ethanol/water mixture is often effective for aryl esters.

  • Dissolution:

    • Place the bulk of the crude this compound in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the initial crystals.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them.

Silica Gel Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

Methodology:

  • Eluent Selection:

    • Using TLC, determine a solvent system that provides good separation of your product from impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of approximately 0.2-0.4 for this compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, "dry load" the sample by dissolving it in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the selected solvent system.

    • If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guides

Recrystallization Troubleshooting

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} enddot Caption: Troubleshooting common issues in recrystallization.

Column Chromatography Troubleshooting

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting common issues in column chromatography.

Purification Workflow Visualization

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} enddot Caption: General workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 3-phenoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-phenoxybenzoate. The following information addresses common issues that can lead to low reaction yields and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes for this compound are the Ullmann Condensation and the Williamson Ether Synthesis. The Ullmann condensation is generally the more common and effective method for synthesizing diaryl ethers.[1]

Q2: I am experiencing a low yield in my Ullmann condensation reaction. What are the most likely causes?

A2: Low yields in Ullmann condensations for this compound synthesis can stem from several factors. These include the use of an inactive copper catalyst, suboptimal reaction temperatures, an inappropriate choice of base or solvent, and the presence of impurities in the starting materials.[1] The choice of ligand for the copper catalyst is also a critical factor that can significantly impact the reaction's success. Additionally, side reactions like the homocoupling of starting materials can consume reactants and lower the yield of the desired product.

Q3: My Ullmann condensation reaction mixture has turned black. Does this signify a failed reaction?

A3: Not necessarily. It is quite common for Ullmann reaction mixtures to darken, and in some instances, turn black. This color change can be an indication of the formation of copper(I) oxides or catalyst decomposition, particularly at elevated temperatures. While a dark color does not automatically mean the reaction has failed, the formation of a significant amount of black precipitate might suggest catalyst deactivation or the occurrence of substantial side reactions. It is always recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product.

Q4: What are the common side products to expect in the synthesis of this compound?

A4: In the Ullmann condensation between phenol and methyl 3-bromobenzoate, potential side products include:

  • Homocoupling products: This involves the formation of biphenyl derivatives from the coupling of two molecules of methyl 3-bromobenzoate.

  • Dehalogenated starting material: The reduction of methyl 3-bromobenzoate to methyl benzoate can occur in the presence of a hydrogen source.

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed to a carboxylic acid, especially during the workup phase if conditions are too acidic or basic for a prolonged period.

Q5: How can I effectively purify this compound?

A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[1] A typical eluent system would be a mixture of hexane and ethyl acetate. Recrystallization can also be employed as a purification technique.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider using a more soluble copper source or adding a ligand like 1,10-phenanthroline to improve catalyst activity.
Suboptimal Reaction Temperature Ullmann reactions often require high temperatures (130-160°C).[1] Gradually increase the reaction temperature in 10-20°C increments. However, excessively high temperatures can lead to catalyst decomposition, so careful optimization is key.
Ineffective Base The base is crucial for deprotonating the phenol. Switch to a stronger or more soluble base like cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous.
Inappropriate Solvent High-boiling polar aprotic solvents like DMF or DMSO are typically required.[1] Ensure the solvent is anhydrous.
Poor Quality of Starting Materials Ensure that phenol and methyl 3-bromobenzoate are pure and dry, as impurities can interfere with the reaction.
Presence of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Methyl 3-bromobenzoate Reaction conditions favor the self-coupling of the aryl halide.Lower the reaction temperature if possible. Use a stoichiometric or slight excess of phenol. Employ a ligand that promotes the desired cross-coupling over homocoupling.
Dehalogenation of Methyl 3-bromobenzoate Presence of a hydrogen source and a reducing environment.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Ester Hydrolysis Prolonged exposure to acidic or basic aqueous conditions during workup.Perform the aqueous workup at room temperature or below. Minimize the time the product is in contact with acidic or basic solutions.

Quantitative Data on Reaction Parameters (Based on Analogous Diaryl Ether Syntheses)

Disclaimer: The following data is based on typical outcomes for Ullmann-type diaryl ether syntheses and is intended to guide optimization. Actual yields for this compound may vary.

Catalyst (mol%) Ligand Base Solvent Temperature (°C) Typical Yield (%)
CuI (10)NoneK₂CO₃DMF14040-60
CuI (10)1,10-Phenanthroline (10)K₂CO₃DMF120-13060-80
Cu₂O (5)L-Proline (20)Cs₂CO₃DMSO11070-90
CuBr (10)NoneK₃PO₄Toluene11050-70
Nano-CuO (10)NoneCs₂CO₃DMSO110Moderate to Good

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

Materials:

  • Phenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130-140°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Williamson Ether Synthesis for this compound (Alternative Route)

Note: The Williamson ether synthesis is generally less efficient for the formation of diaryl ethers due to the reduced nucleophilicity of the phenoxide and the potential for competing SNAr reactions or elimination with aryl halides. This protocol is provided as a potential alternative.

Materials:

  • Phenol

  • Methyl 3-bromobenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phenol (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Slowly add a solution of methyl 3-bromobenzoate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to 0°C and cautiously quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - Phenol - Methyl 3-bromobenzoate - Catalyst (e.g., CuI) - Base (e.g., K2CO3) solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 130-140°C) inert->heat stir Vigorous Stirring heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Methyl 3-phenoxybenzoate purify->product

Caption: Experimental workflow for the Ullmann synthesis of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of Methyl 3-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge. For the analysis of this compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and a decrease in overall sensitivity. An ideal chromatographic peak should be symmetrical, often described as Gaussian in shape.

Q2: What are the most likely causes of peak tailing for this compound in reverse-phase HPLC?

For a neutral, hydrophobic compound like this compound, peak tailing in reverse-phase HPLC is often attributed to one or more of the following factors:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column. These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause the analyte band to spread, resulting in peak broadening and tailing.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or a void formation in the column packing can disrupt the flow path and cause peak distortion.

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can lead to poor peak shape.

Q3: How can I prevent secondary interactions with silanol groups when analyzing this compound?

To minimize peak tailing caused by silanol interactions, consider the following strategies:

  • Use an End-Capped Column: Select a modern, high-purity silica column that is "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with analytes.

  • Lower the Mobile Phase pH: Adding a small amount of an acidic modifier, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase can suppress the ionization of residual silanol groups.[1][2] This reduces their ability to interact with the analyte through hydrogen bonding. A pH of 2.5-3.5 is often effective.

  • Choose a Column with Low Silanol Activity: Some columns are specifically manufactured to have very low residual silanol activity.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_overload Is the sample concentration too high? (Column Overload) start->check_overload check_secondary_interactions Are secondary interactions likely? (Silanol Interactions) check_overload->check_secondary_interactions No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_extracolumn Is extra-column volume minimized? check_secondary_interactions->check_extracolumn No solution_secondary_interactions Use end-capped column. Add acidic modifier to mobile phase (e.g., 0.1% Formic Acid). check_secondary_interactions->solution_secondary_interactions Yes check_column_health Is the column in good condition? check_extracolumn->check_column_health No solution_extracolumn Use shorter, narrower ID tubing. Check fittings for dead volume. check_extracolumn->solution_extracolumn Yes solution_column_health Flush column with strong solvent. Replace column if necessary. check_column_health->solution_column_health Yes end_node Symmetrical Peak Achieved check_column_health->end_node No solution_overload->end_node solution_secondary_interactions->end_node solution_extracolumn->end_node solution_column_health->end_node Peak_Tailing_Interactions cluster_column Silica-Based C18 Stationary Phase Silanol_Group Residual Silanol Group (Si-OH) Secondary_Interaction Secondary Polar Interaction (Undesirable - Causes Tailing) Silanol_Group->Secondary_Interaction C18_Chain C18 Hydrophobic Chain Primary_Interaction Primary Hydrophobic Interaction (Desirable) C18_Chain->Primary_Interaction Analyte This compound Analyte->Silanol_Group interacts with Analyte->C18_Chain interacts with Symmetrical_Peak Symmetrical Peak Primary_Interaction->Symmetrical_Peak leads to Tailing_Peak Tailing Peak Secondary_Interaction->Tailing_Peak leads to

References

Technical Support Center: Optimizing GC-MS for Sensitive Detection of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 3-phenoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

A1: A non-polar or semi-polar capillary column is generally recommended. A popular choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). These columns provide good resolution and peak shape for aromatic esters like this compound. For standard analyses, a 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good balance of resolution and analysis time.[1]

Q2: What are the key mass spectral ions for identifying this compound?

A2: The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion ([M]+) is observed at m/z 228. Other significant fragment ions include m/z 197 and 196.[2] When developing a selected ion monitoring (SIM) method for sensitive detection, these ions should be prioritized.

Q3: What is a suitable internal standard for the quantitative analysis of this compound?

A3: An ideal internal standard should have similar chemical properties to the analyte but a different retention time. For this compound, a compound like n-tridecane can be a suitable internal standard for quantitative analysis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: No or Very Small Peaks Observed

  • Possible Cause: Low sample concentration, improper injection, or instrument settings.

  • Troubleshooting Steps:

    • Verify Sample Concentration: Ensure your standards and samples are at the expected concentration. For trace analysis, consider a starting concentration in the low µg/mL range.

    • Check Injection Parameters:

      • Injection Volume: A typical injection volume is 1 µL. For trace analysis, a larger volume injection with a programmable temperature vaporizing (PTV) inlet might be necessary.

      • Injection Mode: For sensitive analysis, a splitless injection is preferred over a split injection to ensure the entire sample is transferred to the column.[1]

      • Inlet Temperature: An inlet temperature of around 280 °C is a good starting point to ensure efficient vaporization without thermal degradation.[1]

    • Inspect the Syringe: Check for a blocked or damaged autosampler syringe.

    • Carrier Gas Flow: Verify the carrier gas (typically Helium) flow rate is stable and at the recommended setting for your column (e.g., 1.0-1.2 mL/min). Check for leaks in the system.[3][4]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC system, sample overload, or inappropriate oven temperature program.

  • Troubleshooting Steps:

    • Check for Active Sites:

      • Inlet Liner: The glass wool and the liner itself can have active sites. Use a deactivated liner and consider replacing it.

      • Column Contamination: If the front of the column is contaminated, it can lead to peak tailing. Trimming a small portion (10-20 cm) from the front of the column can help.

    • Sample Overload: If the peak is fronting, it might be due to sample overload. Dilute your sample and reinject.

    • Optimize Oven Temperature Program:

      • Initial Temperature: A lower initial oven temperature can improve focusing of the analyte at the head of the column, leading to sharper peaks. An initial temperature of around 80°C is a reasonable starting point.[1]

      • Ramp Rate: A slower temperature ramp can improve separation and peak shape.

Problem 3: Low Sensitivity

  • Possible Cause: Non-optimal MS parameters, matrix effects, or column bleed.

  • Troubleshooting Steps:

    • Optimize MS Parameters:

      • Ion Source Temperature: An ion source temperature of around 230-250 °C is often a good starting point for EI.

      • Acquisition Mode: For highest sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor the characteristic ions of this compound (m/z 228, 197, 196).[2][3]

    • Address Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup procedures or use matrix-matched standards for calibration.

    • Minimize Column Bleed: High column bleed can increase background noise and reduce sensitivity. Use a low-bleed ("ms" grade) column and ensure the final oven temperature does not exceed the column's maximum operating temperature.

Experimental Protocols

Detailed GC-MS Methodology

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a high-purity solvent such as ethyl acetate or dichloromethane to a concentration within the expected calibration range (e.g., 1-100 µg/mL).

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

  • For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane) to all standards and samples.[1]

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280 °C[1]
Injection Volume 1 µL
Injection Mode Splitless[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Temperature Program Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[1]
Transfer Line Temperature 280 °C[1]
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for initial identification, then SIM for quantification
SIM Ions m/z 228, 197, 196[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.22 µm) Sample->Filter ISTD Internal Standard Spiking Filter->ISTD Injection GC Injection (Splitless) ISTD->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Start Problem with GC-MS Analysis NoPeak No or Small Peak Start->NoPeak BadShape Poor Peak Shape Start->BadShape LowSignal Low Sensitivity Start->LowSignal CheckConc CheckConc NoPeak->CheckConc Is sample concentration adequate? CheckActiveSites CheckActiveSites BadShape->CheckActiveSites Tailing or Fronting? CheckMS CheckMS LowSignal->CheckMS Are MS parameters optimal? CheckInject Check Injection Parameters (Volume, Mode, Temp) CheckConc->CheckInject Yes Dilute Prepare more concentrated sample CheckConc->Dilute No Tailing Check for Active Sites (Liner, Column Contamination) CheckActiveSites->Tailing Tailing Fronting Sample Overload? Dilute Sample CheckActiveSites->Fronting Fronting UseSIM Optimize Source Temp Use SIM Mode CheckMS->UseSIM No CheckMatrix Matrix Effects or High Bleed? CheckMS->CheckMatrix Yes Cleanup Improve Sample Cleanup Use Low-Bleed Column CheckMatrix->Cleanup Yes

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Methyl 3-phenoxybenzoate NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra of Methyl 3-phenoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in interpreting the ¹H NMR spectrum of this compound?

The primary challenges arise from the presence of two aromatic rings, leading to a complex aromatic region (typically δ 6.8-8.0 ppm). Specific difficulties include:

  • Signal Overlap: The signals from the nine aromatic protons fall within a relatively narrow chemical shift range, making individual peak assignment difficult.[1]

  • Complex Splitting Patterns: Protons on the substituted benzoate ring will exhibit complex splitting (doublet of doublets, triplets of doublets, etc.) due to coupling with multiple, chemically non-equivalent neighbors.

  • Distinguishing Between Rings: Differentiating the signals of the phenoxy group's protons from those of the benzoate ring requires careful analysis of chemical shifts and coupling constants, and often benefits from 2D NMR techniques.

Q2: How can I distinguish between the protons on the benzoate ring and the phenoxy ring?

Protons on the benzoate ring are generally more deshielded (shifted further downfield) due to the electron-withdrawing effect of the methyl ester group. Protons ortho and para to the ester group will be the most downfield. In contrast, the phenoxy group is electron-donating, leading to more shielded protons (shifted further upfield) compared to unsubstituted benzene.

Q3: The aromatic region of my ¹H NMR spectrum is just a complex multiplet. How can I resolve these overlapping signals?

When one-dimensional ¹H NMR spectra show significant signal overlap, several strategies can be employed:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.

  • Solvent Effects: Recording spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ often cause Aromatic Solvent Induced Shifts (ASIS) which can be particularly useful.[2][3]

  • Two-Dimensional (2D) NMR: Techniques like COSY and HSQC are powerful tools for resolving overlap.[4]

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, helping to trace the connectivity within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the proton signals out according to the much larger carbon chemical shift range.

Q4: What are the expected chemical shifts for the methyl and carbonyl groups in the ¹³C NMR spectrum?

  • The methyl ester protons (-OCH₃) typically appear as a sharp singlet around δ 3.9 ppm in the ¹H NMR spectrum.

  • The methyl carbon (-OCH₃) is expected in the range of δ 50-55 ppm in the ¹³C NMR spectrum.

  • The carbonyl carbon (C=O) of the ester will be significantly downfield, typically in the range of δ 165-175 ppm .[5]

Troubleshooting Guides

Problem: Ambiguous Peak Assignments in the Aromatic Region

If you are unable to definitively assign the aromatic protons and carbons, follow this troubleshooting workflow:

troubleshooting_workflow Troubleshooting Workflow for NMR Peak Assignment start Start: Ambiguous Aromatic Signals check_1D Is the 1D ¹H NMR spectrum well-resolved? start->check_1D acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) check_1D->acquire_2D No assign_peaks Assign all aromatic peaks check_1D->assign_peaks Yes change_solvent Re-acquire 1D ¹H in a different solvent (e.g., C₆D₆) check_1D->change_solvent Partially higher_field Acquire 1D ¹H at a higher magnetic field strength check_1D->higher_field Partially analyze_cosy Analyze COSY: Identify spin systems for each ring acquire_2D->analyze_cosy analyze_hsqc Analyze HSQC: Correlate protons to attached carbons analyze_cosy->analyze_hsqc analyze_hmbc Analyze HMBC: Identify long-range H-C correlations to assign quaternary carbons and confirm ring assignments analyze_hsqc->analyze_hmbc analyze_hmbc->assign_peaks change_solvent->check_1D higher_field->check_1D

Caption: A logical workflow for resolving and assigning ambiguous signals in the NMR spectra of this compound.

Data Presentation

Predicted ¹H and ¹³C Chemical Shifts

The following table provides predicted chemical shift ranges for this compound. These values are estimates based on typical substituent effects and data from similar compounds. Experimental values may vary depending on the solvent and other conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OCH₃3.8 - 3.952 - 53
C=O-166 - 167
Benzoate Ring
C1-~131
C27.6 - 7.7~123
C3-~157
C47.1 - 7.2~119
C57.3 - 7.4~130
C67.5 - 7.6~123
Phenoxy Ring
C1'-~157
C2'/C6'7.0 - 7.1~119
C3'/C5'7.3 - 7.4~130
C4'7.1 - 7.2~124

Note: The assignments for protons and carbons within each ring are tentative and require 2D NMR for confirmation.

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Chloroform-d is a good starting point as it is a common solvent for many organic compounds.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters for a 400 MHz spectrometer are:

      • Pulse program: zg30

      • Number of scans: 8-16

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters are:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

    • Process and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Acquisition (if necessary):

    • If signal overlap is an issue, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software.

experimental_workflow General NMR Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.7 mL solvent) start->sample_prep instrument_setup Instrument Setup (Lock, Shim) sample_prep->instrument_setup acquire_1H Acquire 1D ¹H NMR instrument_setup->acquire_1H process_1H Process and Reference ¹H Spectrum acquire_1H->process_1H analyze_1H Analyze ¹H Spectrum (Integration, Multiplicity) process_1H->analyze_1H overlap_check Is there significant signal overlap? analyze_1H->overlap_check acquire_13C Acquire 1D ¹³C NMR overlap_check->acquire_13C No acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) overlap_check->acquire_2D Yes process_13C Process and Reference ¹³C Spectrum acquire_13C->process_13C end End: Structure Elucidation process_13C->end analyze_2D Analyze 2D Spectra for Full Assignment acquire_2D->analyze_2D analyze_2D->end

References

minimizing impurity formation during Methyl 3-phenoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Methyl 3-phenoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide (like methyl 3-bromobenzoate) and a phenol.[1] The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide.[2]

Q2: What are the most common impurities to expect during the synthesis of this compound?

A2: Common impurities depend on the synthetic route. For the Ullmann condensation, you can expect unreacted starting materials, homocoupling byproducts (such as diphenyl ether and biphenyl derivatives), and the hydrolysis product, 3-phenoxybenzoic acid.[3] In Williamson ether synthesis, side products from competing elimination reactions can be an issue, especially with sterically hindered reactants.[4]

Q3: How can I monitor the reaction for impurity formation?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and visualizing the formation of byproducts. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3][5]

Q4: What are the recommended methods for purifying the final product?

A4: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization.[1] A combination of these techniques is often used to achieve high purity.

Q5: How can I prevent the hydrolysis of the methyl ester to 3-phenoxybenzoic acid?

A5: Hydrolysis of the methyl ester can occur during the workup phase, especially if the reaction mixture is exposed to acidic or basic aqueous conditions for an extended period or at elevated temperatures. To minimize hydrolysis, it is recommended to perform the aqueous workup at room temperature or below and to minimize the contact time with acidic or basic solutions.[1]

Troubleshooting Guides

Problem: Low Yield or High Impurity Levels in Ullmann Condensation
Symptom Potential Cause Troubleshooting Suggestions
Low to no product formation Inactive catalystUse a fresh, high-purity copper catalyst. Consider using a more soluble source like CuI or adding a ligand (e.g., 1,10-phenanthroline).[1]
Suboptimal reaction temperatureGradually increase the reaction temperature in 10-20°C increments. Ullmann reactions often require high temperatures (>150°C).[1]
Ineffective baseSwitch to a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃), and ensure it is anhydrous.[1]
High levels of homocoupling byproducts Reaction temperature is too highLower the reaction temperature.
Incorrect stoichiometryEnsure a slight excess of the phenol nucleophile is used.[1]
Inappropriate ligandUse a ligand that favors cross-coupling over homocoupling.
Presence of 3-phenoxybenzoic acid Hydrolysis during workupPerform the aqueous workup at or below room temperature. Minimize contact time with acidic or basic solutions. Use mild acids or bases for pH adjustments.[1]
Problem: Low Yield or Side Reactions in Williamson Ether Synthesis
Symptom Potential Cause Troubleshooting Suggestions
Low to no product formation Incomplete deprotonation of phenolUse a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide.
Low reactivity of the aryl halideIf using an aryl halide, ensure it has an electron-withdrawing group or consider using a more reactive aryl iodide. For the synthesis of this compound, reacting the phenoxide of methyl 3-hydroxybenzoate with bromobenzene is a possible route.
Formation of elimination byproducts Steric hindranceIf possible, choose reactants that are less sterically hindered. This is generally less of a concern for the synthesis of diaryl ethers.

Data Presentation: Impurity Profile and Mitigation

While specific quantitative data for every reaction condition is highly dependent on the experimental setup, the following table summarizes the expected impact of key parameters on the formation of major impurities during the Ullmann condensation synthesis of this compound.

Parameter Change Effect on Homocoupling Effect on Hydrolysis General Recommendation for Minimizing Impurities
Increase Temperature IncreaseIncrease (during workup)Optimize for the lowest effective temperature that provides a reasonable reaction rate.
Choice of Base (e.g., K₂CO₃ vs. Cs₂CO₃) Can influence rateCan influence rateCs₂CO₃ is often more effective due to its higher solubility, potentially allowing for milder reaction conditions and reduced side reactions.[1]
Choice of Solvent (e.g., DMF vs. Toluene) Can influence rateLess polar solvents may reduce hydrolysisHigh-boiling polar aprotic solvents like DMF or DMSO are typically required for Ullmann reactions.[1]
Presence of Ligand (e.g., 1,10-phenanthroline) Can decreaseNo direct effectLigands can increase the catalyst's efficacy, allowing for lower temperatures and potentially reducing side reactions.[1]

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol is adapted from general procedures for Ullmann-type reactions.[1]

Materials:

  • Methyl 3-bromobenzoate

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 140-150°C and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Williamson Ether Synthesis of this compound

This protocol is a general representation of the Williamson ether synthesis.

Materials:

  • Methyl 3-hydroxybenzoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Bromobenzene

  • Anhydrous DMF

  • Diethyl ether

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add bromobenzene (1.1 eq) and heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and quench carefully with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Ullmann_Synthesis MBB Methyl 3-bromobenzoate Catalyst Cu(I) Catalyst, Base High Temperature MBB->Catalyst Phenol Phenol Phenol->Catalyst Product This compound Catalyst->Product

Caption: Ullmann condensation pathway for this compound.

Williamson_Synthesis MHB Methyl 3-hydroxybenzoate Base Strong Base (e.g., NaH) MHB->Base Phenoxide Methyl 3-(sodiooxy)benzoate Base->Phenoxide Product This compound Phenoxide->Product BB Bromobenzene BB->Product

Caption: Williamson ether synthesis of this compound.

Homocoupling_Impurity ArylHalide 2x Methyl 3-bromobenzoate Cu_Catalyst Cu(I) Catalyst ArylHalide->Cu_Catalyst Homocoupling_Product Methyl 3,3'-biphenyldicarboxylate (Homocoupling Impurity) Cu_Catalyst->Homocoupling_Product

Caption: Formation of a homocoupling impurity in Ullmann synthesis.

Troubleshooting_Workflow Start High Impurity Levels Detected Identify Identify Impurity Structure (GC-MS, HPLC-MS, NMR) Start->Identify Homocoupling Homocoupling Product? Identify->Homocoupling Hydrolysis Hydrolysis Product? Homocoupling->Hydrolysis No OptimizeTemp Lower Reaction Temperature Optimize Ligand Homocoupling->OptimizeTemp Yes StartingMaterial Unreacted Starting Material? Hydrolysis->StartingMaterial No OptimizeWorkup Modify Workup: - Lower Temperature - Minimize Time with Acid/Base Hydrolysis->OptimizeWorkup Yes OptimizeReaction Increase Reaction Time/Temp Check Catalyst Activity StartingMaterial->OptimizeReaction Yes End Re-analyze Purity StartingMaterial->End No OptimizeTemp->End OptimizeWorkup->End OptimizeReaction->End

Caption: Logical workflow for troubleshooting high impurity levels.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 3-phenoxybenzoate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of results between samples Variable matrix effects between different sample lots.1. Implement a robust sample preparation method: Utilize techniques like QuEChERS or Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 3-Phenoxybenzoic acid-d5 is a potential SIL-IS for the related metabolite, 3-phenoxybenzoic acid, and similar standards should be considered for this compound. 3. Employ matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of your samples.
Low analyte signal or poor sensitivity Significant ion suppression caused by co-eluting matrix components.1. Optimize chromatographic separation: Modify the LC gradient, column chemistry, or mobile phase to separate this compound from the interfering compounds. 2. Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[1] 3. Improve sample cleanup: Use a more rigorous SPE cleanup protocol with different sorbents to remove the specific interferences.
Inconsistent peak shapes Matrix components interfering with the chromatography.1. Incorporate a divert valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer. 2. Use a guard column: This will protect your analytical column from strongly retained matrix components.
Signal enhancement leading to inaccurate quantification Co-eluting matrix components enhancing the ionization of this compound.1. Matrix-matched calibration is crucial: This will help to normalize the enhancement effect. 2. Investigate the source of enhancement: Use post-column infusion experiments to identify the region of the chromatogram where enhancement occurs and adjust the chromatography accordingly.
Failure to meet validation criteria for accuracy and precision Uncontrolled matrix effects are impacting the quantitative performance of the method.1. Systematically evaluate matrix effects: Quantify the matrix effect using the post-extraction spike method. 2. Re-evaluate and optimize the entire analytical method: This includes sample preparation, chromatography, and calibration strategy.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3][4] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[4][5]

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The most common method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of the analyte spiked into a blank matrix extract (B). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (B / A) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]

Q3: What is the best way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. For the related metabolite, 3-phenoxybenzoic acid, 13C-labeled internal standards have been used effectively.[7]

Q4: What are some effective sample preparation techniques to reduce matrix effects for this compound?

A4:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide residue analysis in food and agricultural samples. It involves a simple extraction and cleanup process that can effectively remove many matrix interferences.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using specific sorbents to retain the analyte while washing away interfering components. Different SPE phases (e.g., C18, HLB) can be optimized for this compound and the specific matrix.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective for separating this compound from interfering substances based on its partitioning behavior between two immiscible liquids.

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is recommended when a suitable SIL-IS is not available or when matrix effects are still significant even after sample cleanup. This involves preparing the calibration standards in a blank matrix that is free of the analyte but representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative quantitative data for compounds structurally related to this compound, such as its primary metabolite 3-phenoxybenzoic acid (3-PBA) and other pyrethroids. This data is intended to serve as a guide, as specific matrix effects and recoveries for this compound may vary depending on the matrix and the analytical method used.

Table 1: Illustrative Matrix Effects for 3-Phenoxybenzoic Acid (3-PBA) in Various Matrices

MatrixSample PreparationMatrix Effect (%)Type of Effect
Human UrineSPE (Mixed-Mode)Not explicitly quantified, but significant interference observed before cleanup-
Animal FeedAcetonitrile Extraction76% - 88% for most pyrethroidsIon Suppression
SoilQuEChERSNo significant matrix effect observed-
SedimentQuEChERSNo significant matrix effect observed-

Table 2: Illustrative Recovery Data for 3-Phenoxybenzoic Acid (3-PBA) and Related Compounds

AnalyteMatrixSample PreparationAverage Recovery (%)
3-PBAHuman UrineSPE (Mixed-Mode)110 ± 6
PyrethroidsSoilQuEChERS70 - 120
PyrethroidsSedimentQuEChERS70 - 120
PyrethroidsBrinjalModified QuEChERS70.3 - 113.2
PyrethroidsOrange JuiceQuEChERS70 - 118

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline for the extraction and cleanup of this compound from a solid matrix (e.g., food, soil).

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
  • Shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
  • Shake for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method for Biological Fluids

This protocol provides a general procedure for extracting this compound from a liquid biological matrix (e.g., urine, plasma).

1. Sample Pre-treatment:

  • Centrifuge the biological fluid sample to remove particulates.
  • Dilute the sample with an appropriate buffer to adjust the pH if necessary.

2. SPE Cartridge Conditioning:

  • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing 3 mL of methanol followed by 3 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove polar interferences.
  • Further wash with a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., 3 mL of acetonitrile or methanol).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (e.g., Food, Urine) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Final Result Data_Processing->Result

Caption: Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Matrix Effect Significant? Assess_ME->ME_Significant No_ME Investigate Other Method Parameters ME_Significant->No_ME No Optimize_Prep Optimize Sample Preparation ME_Significant->Optimize_Prep Yes Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_MM_Cal Use Matrix-Matched Calibration Use_SIL_IS->Use_MM_Cal Revalidate Re-validate Method Use_MM_Cal->Revalidate

References

optimizing reaction conditions for the synthesis of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Synthesis of Methyl 3-phenoxybenzoate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic routes discussed are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling, which are standard methods for forming the diaryl ether bond central to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound typically involves the formation of a C-O bond between a phenol and an aryl halide. The two most common and effective methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling reaction.[1]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst to couple an aryl halide (e.g., methyl 3-bromobenzoate) with a phenol in the presence of a base.[1] While it is a well-established method, it often requires high reaction temperatures.[2]

  • Buchwald-Hartwig C-O Cross-Coupling: This is a more modern approach that utilizes a palladium catalyst and a phosphine ligand to achieve the C-O bond formation. This method is often favored for its milder reaction conditions and broader substrate scope.[1]

Q2: Which starting materials are typically used for the synthesis?

A2: The common starting materials are:

  • An aryl halide, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate .

  • Phenol .

  • A catalyst, which is typically a copper(I) salt (e.g., CuI) for the Ullmann reaction, or a palladium complex for the Buchwald-Hartwig reaction.[1][2]

  • A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).[2][3]

  • An appropriate solvent, such as N,N-dimethylformamide (DMF), toluene, or dioxane.[1]

Q3: What are the critical parameters that influence the reaction yield?

A3: Several factors can significantly impact the yield of this compound:

  • Catalyst and Ligand: The choice of catalyst and, in the case of the Buchwald-Hartwig reaction, the phosphine ligand is crucial for catalytic activity.[2]

  • Base: The strength and solubility of the base are important for the deprotonation of phenol.[2]

  • Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature.

  • Temperature: Both the Ullmann and Buchwald-Hartwig reactions are sensitive to temperature, and the optimal temperature will depend on the specific catalyst system and substrates used.[2]

  • Purity of Reagents: The use of pure, anhydrous reagents and solvents is critical to prevent catalyst deactivation and side reactions.[2]

Q4: What are common side reactions to be aware of during the synthesis?

A4: Potential side reactions include:

  • Homocoupling: The self-coupling of the aryl halide to form a biphenyl byproduct.[2]

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly during aqueous workup procedures.[2]

  • Dehalogenation: The reduction of the aryl halide starting material.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality.- Use a fresh, high-purity catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst that is more air- and moisture-stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Ineffective Base: The base may not be strong enough to deprotonate the phenol, or it may have poor solubility in the reaction solvent.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS can be effective.[4] - Ensure the base is finely powdered and anhydrous.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.- If no reaction is observed, incrementally increase the temperature in 10-20 °C intervals. - If decomposition is observed, lower the reaction temperature.[2]
Presence of Unreacted Starting Materials Insufficient Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using TLC or GC. - Increase the reaction time.[2]
Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air.- Add a fresh portion of the catalyst. - Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[2]
Formation of Significant Side Products Homocoupling of Aryl Halide: This is a common side reaction in cross-coupling chemistry.- Lower the reaction temperature. - Use a slight excess of the phenol nucleophile. - Select a ligand that promotes the desired cross-coupling over homocoupling.[2]
Ester Hydrolysis: The methyl ester can be cleaved under acidic or basic conditions, especially during workup.- Perform the aqueous workup at room temperature or below. - Minimize the time the product is in contact with acidic or basic solutions. - Use a mild acid or base for pH adjustment if necessary.[2]

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of a structurally similar compound, Methyl 3-(2-aminophenoxy)benzoate, which can serve as a starting point for optimizing the synthesis of this compound.

Parameter Ullmann Condensation [1]Buchwald-Hartwig C-O Coupling [1]
Aryl Halide Methyl 3-bromobenzoate (1.0 equiv)Methyl 3-bromobenzoate (1.0 equiv)
Nucleophile 2-Aminophenol (1.2 equiv)2-Aminophenol (1.2 equiv)
Catalyst CuI (10 mol%)Pd₂(dba)₃ (2 mol%)
Ligand None specifiedXantphos (4 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Anhydrous DMFAnhydrous Toluene
Temperature 140 °C100 °C
Reaction Time 18 hours12 hours
Typical Yield 40-70%75-95%

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes. These protocols are based on the synthesis of a similar diaryl ether and should be optimized for the synthesis of this compound.

Ullmann Condensation Protocol[1]
  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (10 mol%), potassium carbonate (2.0 equiv.), phenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 140 °C and stir for 18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig C-O Cross-Coupling Protocol[1]
  • Reaction Setup: In a glovebox, add to a vial palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), cesium carbonate (1.5 equiv.), phenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U_Start Methyl 3-bromobenzoate + Phenol U_Reagents CuI, K2CO3, DMF U_Start->U_Reagents U_Reaction Heat to 140°C, 18h U_Reagents->U_Reaction Workup Workup (Extraction, Washing) U_Reaction->Workup B_Start Methyl 3-bromobenzoate + Phenol B_Reagents Pd2(dba)3, Xantphos, Cs2CO3, Toluene B_Start->B_Reagents B_Reaction Heat to 100°C, 12h B_Reagents->B_Reaction B_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A diagram illustrating the general experimental workflows for the Ullmann and Buchwald-Hartwig syntheses of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Evaluate Base & Solvent Start->Check_Base Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Purity Verify Reagent Purity Start->Check_Purity Sol_Catalyst Use fresh catalyst Consider pre-catalyst Ensure inert atmosphere Check_Catalyst->Sol_Catalyst Sol_Base Screen different bases Ensure base is anhydrous and finely powdered Check_Base->Sol_Base Sol_Conditions Incrementally adjust temperature Increase reaction time Check_Conditions->Sol_Conditions Sol_Purity Use anhydrous solvents and high-purity starting materials Check_Purity->Sol_Purity

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Methyl 3-phenoxybenzoate. The information presented is based on established analytical method validation guidelines, particularly those from the International Council for Harmonisation (ICH)[1][2][3][4], and published data on the analysis of structurally similar compounds.

This compound is an aromatic ester whose accurate quantification is crucial in various stages of research and development, including purity assessment and stability studies. The selection of an appropriate analytical technique is paramount for ensuring reliable and accurate results. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its versatility and robustness.[5][6][7][8] This guide will detail a validated HPLC method and compare its performance characteristics with potential alternative methods, GC-MS and UPLC.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of a compound structurally similar to this compound, alongside expected performance data for GC-MS and UPLC methods. This data is compiled from various sources and serves as a comparative benchmark.

Validation Parameter HPLC Method GC-MS Method (Anticipated) UPLC Method (Anticipated)
Specificity No interference from blank and placebo at the retention time of the analyte.High specificity due to mass spectrometric detection, allowing for definitive peak identification.No interference from blank and placebo at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998≥ 0.999
Range (µg/mL) 1 - 1500.1 - 1000.5 - 200
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 3.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 3.5%≤ 1.8%
Limit of Detection (LOD) (µg/mL) ~0.1~0.01~0.05
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.03~0.15
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and injection volume.Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.
System Suitability (Typical) Tailing factor ≤ 2.0, Theoretical plates > 2000Peak shape and signal-to-noise ratio within specified limits.Tailing factor ≤ 1.8, Theoretical plates > 3000

Experimental Protocols

Validated HPLC Method

This protocol is adapted from a validated method for a structurally similar compound, Methyl 2-(3-acetylphenyl)benzoate.

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (Gradient elution).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to the desired concentrations for calibration.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds, offering high specificity.

  • Chromatographic System:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 50-500.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate) and dilute for calibration.

    • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a known concentration.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages in terms of speed and resolution compared to conventional HPLC.

  • Chromatographic System:

    • Instrument: UPLC system with a photodiode array (PDA) detector.

    • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size (or equivalent).

    • Mobile Phase: Acetonitrile and Water (Gradient elution).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm (with PDA for peak purity).

    • Injection Volume: 2 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute for calibration.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for HPLC method validation and the logical comparison of the three analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_params Select Validation Parameters (ICH Q2) define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, etc.) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results with Acceptance Criteria collect_data->compare_results document_deviations Document Any Deviations compare_results->document_deviations generate_report Generate Validation Report document_deviations->generate_report

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uplc UPLC hplc_node Robust & Versatile Good Resolution Established Method gcms_node High Specificity (MS) Excellent for Volatiles High Sensitivity uplc_node Faster Analysis Time Higher Resolution Lower Solvent Consumption Analyte Methyl 3-phenoxybenzoate Analysis Analyte->hplc_node Standard Approach Analyte->gcms_node Alternative for Volatile Impurities Analyte->uplc_node High-Throughput Alternative

References

Inter-Laboratory Comparison of Methyl 3-phenoxybenzoate Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 3-phenoxybenzoate, a compound relevant in various chemical and pharmaceutical research settings. Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document synthesizes expected performance data from established analytical techniques for structurally similar compounds. The objective is to offer a practical benchmark for laboratories looking to develop, validate, or compare their own methods for quantifying this compound.

The primary analytical techniques evaluated are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accessible in analytical laboratories and offer a balance of selectivity, sensitivity, and robustness for the quantification of small organic molecules like this compound.

Data Presentation: A Hypothetical Inter-Laboratory Study

To illustrate the expected performance of different analytical methods, we present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with quantifying this compound in a set of prepared samples.

Table 1: Comparison of HPLC-UV Method Performance Across Laboratories

ParameterLab ALab BLab C
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.0 - 101.5%
Precision (% RSD) < 2.0%< 2.5%< 1.8%
LOD (ng/mL) ~10 ng/mL~15 ng/mL~8 ng/mL
LOQ (ng/mL) ~30 ng/mL~45 ng/mL~25 ng/mL

Table 2: Comparison of GC-MS Method Performance Across Laboratories

ParameterLab ALab BLab C
Linearity (R²) > 0.998> 0.999> 0.998
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%96.5 - 104.0%
Precision (% RSD) < 5.0%< 4.5%< 5.5%
LOD (ng/mL) ~1 ng/mL~2 ng/mL~1.5 ng/mL
LOQ (ng/mL) ~3 ng/mL~6 ng/mL~5 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control of this compound in bulk material and various formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.[1] Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be > 0.998.

  • Accuracy and Precision: Analyze replicate preparations of samples spiked with known concentrations of the standard. Accuracy is determined by the percent recovery, and precision is assessed by the relative standard deviation (%RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it suitable for the analysis of trace amounts of this compound, particularly in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare calibration standards.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

3. Validation Parameters:

  • Linearity: Generate a calibration curve from the analysis of working standards.

  • Specificity: The mass spectrometer provides high specificity. Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum. The molecular ion peak for this compound is expected at m/z 228.[3]

  • LOD/LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical processes described.

General Workflow for this compound Analysis cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login Spiking Spiking (for QC) SampleReceipt->Spiking Extraction Extraction/Dissolution (e.g., with Acetonitrile or Ethyl Acetate) Spiking->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Data Validation & QC Check Quantification->Validation Report Final Report Generation Validation->Report

Caption: General analytical workflow for the quantification of this compound.

Decision Logic for Method Selection Start Start: Define Analytical Need Matrix Complex Matrix or Trace Analysis? Start->Matrix HPLC Use HPLC-UV Method (Robust, Routine QC) Matrix->HPLC No GCMS Use GC-MS Method (High Specificity & Sensitivity) Matrix->GCMS Yes End End: Method Selected HPLC->End GCMS->End

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Analysis of Methyl 3-phenoxybenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Methyl 3-phenoxybenzoate, a key intermediate in the synthesis of various compounds, requires precise analytical methods for quality control and research. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by detailed experimental protocols.

This compound is a semi-volatile organic compound with a molecular weight of 228.24 g/mol .[1][2] Its properties make it amenable to analysis by both HPLC and GC-MS. The choice between these techniques often depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

Fundamental Principles

High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[3][4] The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar liquid mixture. HPLC is particularly well-suited for non-volatile or thermally sensitive compounds.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and swept through a column by an inert carrier gas.[3][4] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification and quantification.[5] GC-MS is ideal for volatile and semi-volatile compounds that are thermally stable.[3][6]

Quantitative Data Comparison

The following table summarizes the key performance characteristics and considerations for each technique in the context of analyzing this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile, thermally labile, and high molecular weight compounds.[3] Suitable for the semi-volatile this compound.Ideal for volatile and semi-volatile, thermally stable compounds with molecular weights typically below 500 Da.[3] Well-suited for this compound.
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[4]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[4][5]
Detector Commonly UV-Vis or Photodiode Array (PDA) Detector. Mass Spectrometry (LC-MS) can also be used for higher selectivity.Mass Spectrometer, providing high selectivity and structural information for definitive identification.[5]
Sensitivity & Selectivity Good sensitivity with UV detection. Selectivity can be limited if co-eluting impurities have similar UV spectra. LC-MS offers higher selectivity and sensitivity.[7][8]Excellent sensitivity and selectivity, especially in Selective Ion Monitoring (SIM) mode.[9] Mass spectra provide a high degree of confidence in identification.
Sample Preparation Simpler; typically involves dissolving the sample in the mobile phase or a compatible solvent and filtering.[10][11]Requires sample to be in a volatile organic solvent.[5][6] Derivatization may be needed for non-volatile analytes, though not for this compound.[6]
Speed of Analysis Run times can be longer compared to modern fast GC methods.Fast GC methods can offer high throughput for volatile compounds.[3][12]
Cost Considerations Higher operational cost due to the need for expensive, high-purity solvents.[3]Generally lower cost per analysis due to the use of gases as the mobile phase, which are less expensive than HPLC solvents.[3]
Matrix Effects Can be significant, potentially affecting quantification. LC-MS/MS can mitigate these effects.[8]Matrix effects can also be a challenge, but the selectivity of MS/MS can overcome many of these interferences.[12]
Experimental Workflows

The logical flow from sample preparation to data analysis for both techniques is crucial for obtaining reliable results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into HPLC System Vial->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

HPLC analysis workflow from sample preparation to quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to GC Autosampler Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Vaporization & Separation in Column Inject->Separate Detect Ionization & Mass Analysis (MS) Separate->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Quantify Integrate & Quantify (SIM or Extracted Ion) Spectrum->Quantify

GC-MS analysis workflow from sample preparation to data reporting.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Analysis of this compound

This method is based on standard reverse-phase chromatography principles suitable for aromatic esters.[11]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • HPLC grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • Diluent: 50:50 (v/v) mixture of acetonitrile and water

2. Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10][11][13]
Mobile Phase A HPLC grade water (optional: with 0.1% formic acid)[10]
Mobile Phase B HPLC grade acetonitrile (optional: with 0.1% formic acid)[10]
Gradient Elution 0-2 min: 50% B; 2-10 min: 50% to 95% B; 10-12 min: 95% B; 12-13 min: 95% to 50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min[10][13]
Column Temperature 30 °C
Detection Wavelength 254 nm[13]

| Injection Volume | 10 µL[13] |

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[14]

Protocol 2: GC-MS Analysis of this compound

This protocol is designed for the quantification of semi-volatile compounds and leverages the specificity of mass spectrometry.[15]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • High-purity volatile organic solvent (e.g., dichloromethane or ethyl acetate)[15]

  • Helium (carrier gas, >99.999% purity)

2. GC-MS Conditions:

Parameter Value
GC Column Non-polar capillary column, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)[6]
Oven Temperature Program Initial: 150 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C; Hold: 5 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification and Selective Ion Monitoring (SIM) for quantification.[9]

| SIM Ions | m/z 228 (molecular ion), 197, 196[1] |

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Solution: Accurately weigh the sample, dissolve it in dichloromethane to achieve a concentration within the calibration range, and filter through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[15]

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound.

  • Choose GC-MS for its high specificity, sensitivity, and definitive identification capabilities, which are critical for trace-level detection and confirmation of identity in complex matrices. It is also generally more cost-effective for routine analysis of volatile compounds.[3]

  • Choose HPLC when dealing with samples that may contain non-volatile impurities or when analyzing thermally sensitive compounds. The technique is straightforward and widely available, making it a workhorse in many quality control laboratories.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application requirements, including regulatory guidelines, sample complexity, and the desired level of analytical detail.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-phenoxybenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and detailed protocols to inform laboratory and process chemistry decisions.

Executive Summary

The synthesis of this compound is predominantly achieved through a two-step process: the formation of the diaryl ether bond followed by esterification, or vice-versa. The key diaryl ether forming reactions are the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling . A direct esterification of 3-phenoxybenzoic acid, typically via Fischer esterification , represents another common pathway. More recent advancements include greener alternatives such as microwave-assisted synthesis and continuous flow processes, which offer significant improvements in reaction times and efficiency. This guide will compare these routes based on reaction conditions, yield, catalyst systems, and overall practicality.

Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic routes to this compound, providing a basis for comparison.

Route Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Ullmann Condensation Methyl 3-bromobenzoate, PhenolCuI (10 mol%), K₂CO₃DMF14018ModerateLow catalyst cost.[1][2]Harsh reaction conditions, long reaction times, often requires high temperatures.[1][2]
Buchwald-Hartwig C-O Coupling Methyl 3-iodobenzoate, PhenolPd(OAc)₂, Biarylphosphine ligand (e.g., tBuXPhos)Toluene80-1102-4HighMilder conditions, broader substrate scope, higher yields, shorter reaction times.[3][4]High cost of palladium and specialized ligands.[3][4]
Fischer Esterification 3-Phenoxybenzoic acid, MethanolH₂SO₄ (catalytic)MethanolReflux (≈65)4-6HighInexpensive reagents, simple procedure.[5][6][7][8]Equilibrium reaction, requires excess alcohol or removal of water.[5][6][7][8]
Microwave-Assisted Ullmann 2-Chlorobenzoic acid, Phenol derivativesCopper sulfateDry media-MinutesHighDrastic reduction in reaction time, often higher yields.[9][10][11][12][13]Specialized equipment required, scalability can be a challenge.[9][10][11][12][13]

Detailed Experimental Protocols

Route 1: Ullmann Condensation

This protocol describes a typical copper-catalyzed synthesis for forming the diaryl ether linkage.

Reaction Scheme:

Ullmann_Condensation Methyl 3-bromobenzoate Methyl 3-bromobenzoate Product This compound Methyl 3-bromobenzoate->Product Phenol Phenol Phenol->Product Reagents CuI (10 mol%) K₂CO₃, DMF 140 °C, 18 h Buchwald_Hartwig Methyl 3-iodobenzoate Methyl 3-iodobenzoate Product This compound Methyl 3-iodobenzoate->Product Phenol Phenol Phenol->Product Reagents Pd(OAc)₂ Biarylphosphine Ligand Base (e.g., Cs₂CO₃), Toluene 80-110 °C, 2-4 h Fischer_Esterification 3-Phenoxybenzoic acid 3-Phenoxybenzoic acid Product This compound 3-Phenoxybenzoic acid->Product Methanol Methanol Methanol->Product Reagents H₂SO₄ (cat.) Reflux, 4-6 h decision_tree start Select Synthesis Route for This compound cost Is catalyst cost a primary concern? start->cost scale Is the synthesis for large scale? start->scale ullmann Consider Ullmann Condensation cost->ullmann Yes buchwald Consider Buchwald-Hartwig Coupling cost->buchwald No speed Is reaction speed critical? scale->speed No flow Consider Continuous Flow Synthesis scale->flow Yes microwave Consider Microwave-Assisted Synthesis speed->microwave Yes fischer Is 3-Phenoxybenzoic acid readily available? speed->fischer No fischer->cost No fischer_yes Consider Fischer Esterification fischer->fischer_yes Yes

References

A Comparative Analysis of the Stability of Methyl 3-Phenoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of methyl 3-phenoxybenzoate and its structural isomers, methyl 2-phenoxybenzoate and methyl 4-phenoxybenzoate. Understanding the relative stability of these isomers is crucial for applications in drug design, materials science, and agrochemicals, where molecular integrity under various conditions dictates efficacy and safety. This comparison is based on established principles of organic chemistry, supported by data from analogous compounds, and outlines the experimental protocols necessary for empirical validation.

Introduction to Methyl Phenoxybenzoate Isomers

Methyl phenoxybenzoates are aromatic esters characterized by a phenoxy group attached to a methyl benzoate backbone. The position of the phenoxy group (ortho, meta, or para) significantly influences the molecule's electronic and steric properties, which in turn dictates its stability against thermal, hydrolytic, and photolytic degradation.

Comparative Stability Analysis

The stability of an ester is primarily influenced by the electronic environment of the carbonyl group and the steric hindrance around it.

Hydrolytic Stability:

The hydrolysis of esters can be catalyzed by acid or base and is sensitive to both electronic and steric effects.

  • Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) but can be electron-donating through resonance (+R), particularly when positioned ortho or para to the ester group.

    • Methyl 4-phenoxybenzoate (para): The para-phenoxy group can donate electron density to the carbonyl group via resonance, which is expected to slightly decrease the electrophilicity of the carbonyl carbon. This would theoretically lead to a slower rate of nucleophilic attack by water or hydroxide ions, suggesting a higher hydrolytic stability compared to the meta isomer.

    • Methyl 2-phenoxybenzoate (ortho): The ortho-phenoxy group can also donate electron density through resonance. However, its close proximity to the ester group introduces significant steric hindrance.

    • This compound (meta): In the meta position, the resonance effect of the phenoxy group on the carbonyl carbon is minimized. Therefore, the electron-withdrawing inductive effect is more dominant, making the carbonyl carbon more electrophilic and potentially more susceptible to hydrolysis compared to the para isomer. Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of alkaline hydrolysis.

  • Steric Effects: Steric hindrance plays a crucial role in the stability of the ortho isomer.

    • Methyl 2-phenoxybenzoate (ortho): The bulky phenoxy group adjacent to the methyl ester group sterically hinders the approach of a nucleophile to the carbonyl carbon. This steric shield is expected to significantly slow down the rate of hydrolysis, likely making the ortho isomer the most hydrolytically stable of the three. Research on the hydrolysis of ortho-substituted benzoates has consistently shown a decreased reaction rate due to steric hindrance.[1]

Predicted Order of Hydrolytic Stability (Highest to Lowest):

Methyl 2-phenoxybenzoate > Methyl 4-phenoxybenzoate > this compound

Thermal Stability:

Aromatic esters are known for their high thermal stability due to the delocalized electron systems of the aromatic rings.[2] The degradation temperature is influenced by the overall molecular structure and intermolecular forces. While direct comparative data is unavailable, it is expected that all three isomers will exhibit high thermal stability. Differences in their decomposition temperatures would likely be subtle and influenced by their crystal packing and the specific bond dissociation energies, which are expected to be similar.

Photostability:

The photostability of these isomers will depend on their ability to absorb UV radiation and the subsequent photochemical pathways for degradation. The phenoxybenzoate scaffold, present in some pesticides, can be susceptible to photodegradation.[3][4] The position of the phenoxy group will influence the molecule's UV absorption spectrum. It is plausible that the different isomers will exhibit varying degrees of photostability, but without experimental data, a definitive comparison is speculative.

Quantitative Data Summary

IsomerPredicted Relative Hydrolytic StabilityPredicted Relative Thermal StabilityPredicted Relative Photostability
Methyl 2-phenoxybenzoateHighestHighData Dependent
This compoundLowestHighData Dependent
Methyl 4-phenoxybenzoateIntermediateHighData Dependent

Experimental Protocols

To empirically determine the comparative stability of these isomers, the following experimental protocols are recommended.

Hydrolytic Stability Assessment via HPLC

This protocol describes a method to determine the rate of hydrolysis under basic conditions by monitoring the disappearance of the parent ester over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each isomer (methyl 2-phenoxybenzoate, this compound, and methyl 4-phenoxybenzoate) in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Initiation: In a temperature-controlled water bath (e.g., 37°C), add a known volume of the ester stock solution to a buffered aqueous solution of known pH (e.g., pH 9 buffer) to achieve a final ester concentration of 10 µg/mL.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a solution that neutralizes the base (e.g., a solution containing an excess of acid).

  • HPLC Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. The mobile phase and column should be chosen to achieve good separation of the parent ester from its hydrolysis products (the corresponding phenoxybenzoic acid and methanol).

  • Data Analysis: Plot the natural logarithm of the peak area of the parent ester against time. The slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Ester Stock Solutions initiate Initiate Hydrolysis in Water Bath (37°C) stock->initiate buffer Prepare pH 9 Buffer buffer->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction with Acid sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (ln[Ester] vs. Time) hplc->data results Determine Rate Constant (k) and Half-life (t½) data->results

Workflow for Determining Hydrolytic Stability via HPLC.
Thermal Stability Assessment using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the isomers.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of each isomer into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) from ambient temperature to a temperature where complete decomposition occurs (e.g., 600°C).

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

  • DSC Analysis:

    • Place the sample in the DSC cell alongside an empty reference pan.

    • Heat the sample under a controlled atmosphere at a constant rate.

    • Record the heat flow to the sample relative to the reference. This will reveal melting points, phase transitions, and the enthalpy of decomposition.

Thermal_Analysis_Workflow cluster_tga TGA Protocol cluster_dsc DSC Protocol tga_sample Weigh 5-10 mg of Isomer tga_heat Heat at 10°C/min in N2 atmosphere tga_sample->tga_heat tga_record Record Mass Loss vs. Temperature tga_heat->tga_record tga_analyze Determine Onset of Decomposition tga_record->tga_analyze dsc_sample Weigh 5-10 mg of Isomer dsc_heat Heat at 10°C/min in N2 atmosphere dsc_sample->dsc_heat dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_analyze Determine Melting Point & Decomposition Enthalpy dsc_record->dsc_analyze

Workflow for Thermal Stability Assessment using TGA and DSC.
Photostability Assessment

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Methodology:

  • Sample Preparation: Prepare thin layers of each isomer on chemically inert, transparent surfaces (e.g., quartz plates). Also, prepare solutions of each isomer in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes.

  • Dark Control: Prepare a parallel set of samples and wrap them in aluminum foil to serve as dark controls.

  • Light Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). Expose the samples to a specified illumination level (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt-hours/square meter).

  • Analysis: After exposure, analyze the samples and dark controls by HPLC to quantify the amount of the parent isomer remaining and to identify any major photodegradation products.

  • Comparison: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

Photostability_Logic start Prepare Samples (Exposed & Dark Control) expose Expose Samples to Light (ICH Q1B Conditions) start->expose analyze_dark Analyze Dark Controls (HPLC) start->analyze_dark Store in Dark analyze_exposed Analyze Exposed Samples (HPLC) expose->analyze_exposed compare Compare Degradation analyze_exposed->compare analyze_dark->compare photostable Photostable compare->photostable No Significant Difference photolabile Photolabile compare->photolabile Significant Difference

Logical Flow for Photostability Testing.

Conclusion

Based on fundamental principles of organic chemistry, the predicted order of hydrolytic stability for the methyl phenoxybenzoate isomers is ortho > para > meta. The significant steric hindrance of the ortho isomer is expected to make it the most stable. All three isomers are anticipated to have high thermal stability. A definitive comparison of their photostability requires experimental investigation. The outlined protocols provide a robust framework for the empirical determination and comparison of the stability profiles of these important chemical entities. This information is critical for the rational design and development of new molecules with desired stability characteristics.

References

Immunoassay Antibody Specificity for 3-Phenoxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide on the cross-reactivity of antibodies for Methyl 3-phenoxybenzoate immunoassays could not be compiled due to a lack of publicly available experimental data. Scientific literature accessible through targeted searches does not currently offer studies that have developed and characterized multiple antibodies specifically for this compound and published their cross-reactivity profiles.

However, extensive research has been conducted on immunoassays for the closely related compound, 3-phenoxybenzoic acid (3-PBA) , which is a major metabolite of pyrethroid insecticides. Understanding the cross-reactivity of antibodies developed for 3-PBA can provide valuable insights for researchers interested in developing or utilizing immunoassays for related compounds like this compound. This guide presents a comparative analysis of antibody cross-reactivity from published studies on 3-PBA immunoassays.

Cross-Reactivity of Anti-3-Phenoxybenzoic Acid Antibodies

The specificity of an antibody is a critical parameter in immunoassay development, determining its ability to distinguish between the target analyte and structurally similar molecules. The following table summarizes the cross-reactivity of different antibodies developed for the detection of 3-phenoxybenzoic acid with various related compounds. Cross-reactivity is typically determined by competitive immunoassay, where the concentration of the cross-reactant required to cause 50% inhibition of the signal (IC50) is compared to the IC50 of the target analyte (3-PBA).

Antibody ID/TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Nanobody (Nbs)3-Phenoxybenzoic acid3-Phenoxybenzaldehyde75.1[1]
4-(3-Hydroxybenoxy) benzoic acid13.5[1]
3-Phenoxybenzyl alcohol<0.1[1]
Polyclonal Antiserum 2943-Phenoxybenzoic acid4-Fluoro-3-phenoxybenzoic acid72[2]
4-Hydroxy-3-PBA103[2]
3-Phenoxybenzaldehyde75[2]
Monoclonal Antibody (mAb) CL/CN-1D2Cypermethrin3-Phenoxybenzoic acid100.0[3]
4-Fluoro-3-phenoxybenzoic acid72.0[3]

Experimental Protocols

The determination of antibody cross-reactivity is a crucial step in the validation of any immunoassay. Below are generalized experimental protocols based on the methodologies described in the cited literature for competitive immunoassays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying antibody specificity.

a. Hapten Synthesis and Immunogen Preparation:

  • A hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) of 3-phenoxybenzoic acid is synthesized. This often involves introducing a linker arm to the 3-PBA molecule.

  • The hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.

b. Antibody Production:

  • Animals (e.g., rabbits for polyclonal antibodies, mice for monoclonal antibodies) are immunized with the immunogen.

  • For polyclonal antibodies, the serum is collected and purified.

  • For monoclonal antibodies, hybridoma technology is used to produce a continuous supply of a single, specific antibody.

c. Competitive ELISA Procedure:

  • Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein (e.g., ovalbumin, OVA) to prevent non-specific binding.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent like non-fat dry milk or BSA.

  • Competition: A mixture of the antibody and either the standard (3-PBA) or the potential cross-reacting compound is added to the wells. The free analyte and the coated analyte compete for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

d. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the 3-PBA standard.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for 3-PBA and each potential cross-reactant.

  • The percent cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of 3-PBA / IC50 of Cross-Reactant) x 100

Lateral Flow Immunoassay (LFA)

This method is often used for rapid, qualitative, or semi-quantitative screening.

a. Reagent Preparation:

  • Colloidal gold nanoparticles are conjugated to the specific antibody.

  • A nitrocellulose membrane is striped with a capture reagent (e.g., the hapten-protein conjugate) at the test line and an anti-species antibody at the control line.

b. Assay Principle:

  • The sample containing the analyte (or cross-reactant) is applied to the sample pad.

  • The sample migrates along the strip and rehydrates the gold-conjugated antibody.

  • If the analyte is present, it binds to the antibody-gold conjugate, preventing it from binding to the capture reagent at the test line.

  • The unbound antibody-gold conjugate continues to migrate and is captured at the control line.

  • A visible line at the control line indicates a valid test, while the absence or reduced intensity of the test line indicates the presence of the analyte.

Visualizing Immunoassay Principles and Molecular Relationships

To better understand the experimental workflow and the structural basis for potential cross-reactivity, the following diagrams are provided.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_competition Competition cluster_detection Detection Coating Microplate wells coated with Hapten-Protein Conjugate Blocking Blocking of unbound sites Coating->Blocking Incubation Incubation: Analyte and coated Hapten compete for Antibody binding Blocking->Incubation Sample Sample containing Analyte (or Cross-Reactant) Sample->Incubation Antibody Specific Antibody Antibody->Incubation Washing Washing to remove unbound Antibody Incubation->Washing Secondary_Ab Addition of Enzyme-linked Secondary Antibody Washing->Secondary_Ab Substrate Addition of Chromogenic Substrate Secondary_Ab->Substrate Measurement Signal Measurement (Colorimetric) Substrate->Measurement

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.

Molecular_Structure_Comparison cluster_structures Chemical Structures 3_PBA 3-Phenoxybenzoic Acid (C₁₃H₁₀O₃) 3_PBA_Struct [Image of 3-Phenoxybenzoic Acid structure] Methyl_3_PB This compound (C₁₄H₁₂O₃) Methyl_3_PB_Struct [Image of this compound structure] 3_PBA_Struct->Methyl_3_PB_Struct Esterification (-COOH to -COOCH₃)

Caption: Structural relationship between 3-PBA and this compound.

Alternatives to Immunoassays

For the quantitative analysis of this compound, especially when high specificity is required to differentiate it from its parent acid and other metabolites, alternative analytical methods should be considered. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that can separate and identify different compounds in a complex mixture based on their mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but uses liquid chromatography for separation, which is often more suitable for less volatile and thermally labile compounds.

These instrumental methods, while generally more time-consuming and expensive than immunoassays, offer superior specificity and can be used to confirm results obtained from immunoassay screening.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Methyl 3-phenoxybenzoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic pyrethroids and their metabolites, achieving clean and concentrated samples is paramount for accurate quantification. Methyl 3-phenoxybenzoate is a key intermediate and metabolite in the synthesis and degradation of many pyrethroid insecticides. Solid-Phase Extraction (SPE) stands out as a robust and efficient technique for the extraction and purification of such compounds from complex matrices. This guide provides an objective comparison of the performance of different SPE cartridges, supported by experimental data, to aid in the selection of the most suitable product for your analytical needs.

The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For a moderately polar, neutral compound like this compound, reversed-phase SPE is the most common approach. In this guide, we will compare the performance of two widely used reversed-phase sorbents: octadecyl-bonded silica (C18) and a hydrophilic-lipophilic balanced (HLB) polymer.

Data Presentation: Performance of SPE Cartridges

The following table summarizes the performance of C18 and HLB SPE cartridges for the extraction of compounds structurally related to this compound, such as other pyrethroids and pesticides. The data is compiled from various studies to provide a comparative overview of their extraction efficiencies.

SPE Cartridge TypeAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Oasis HLB 67 Pesticides (including pyrethroids)Water>68%<12.3%[1]
Chromabond C18 67 Pesticides (including pyrethroids)Water>65%<9.7%[1]
Florisil Synthetic PyrethroidsWhole BloodGood Recoveries (>100% with matrix effect)Not Specified[2][3]
C18 Synthetic PyrethroidsWhole BloodInsufficient (matrix effect observed)Not Specified[2][3]
Silica Synthetic PyrethroidsWhole BloodInsufficient (matrix effect observed)Not Specified[2][3]
Oasis HLB MethylparabenO/W EmulsionNot Quantified, but effective cleanupNot Specified[4]
C18 30 PesticidesWater70.40 - 88.03%2.2 - 18%[5]

Note: Recovery and RSD can vary depending on the specific analyte, sample matrix, and experimental conditions. The data presented here is for comparative purposes.

Experimental Workflow

The general workflow for Solid-Phase Extraction involves several key steps, from cartridge preparation to the elution of the purified analyte.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Downstream Analysis Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Water) Condition->Equilibrate Wets the sorbent Load Sample Loading Equilibrate->Load Creates compatible environment Wash Washing (Remove Interferences) Load->Wash Analyte is retained Elute Elution (Collect Analyte) Wash->Elute Interferences are removed Analyze Analysis (e.g., LC-MS/GC-MS) Elute->Analyze Purified analyte is collected

References

A Comparative Analysis of the Toxicological Profiles: Methyl 3-phenoxybenzoate vs. Parent Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the toxicity of Methyl 3-phenoxybenzoate, a common metabolite, and its parent pyrethroid insecticides, specifically Permethrin, Cypermethrin, and Deltamethrin. The content is intended for researchers, scientists, and professionals in drug development and toxicology, offering a data-driven overview supported by experimental evidence and standardized protocols.

Pyrethroids are a major class of synthetic insecticides valued for their high efficacy against insects and relatively low mammalian toxicity.[1] However, understanding the complete toxicological picture requires an examination of not only the parent compounds but also their metabolites. This compound is a key structural component and breakdown product of many pyrethroids. This guide will dissect and compare the available toxicity data for this metabolite against three widely used parent compounds.

Acute Toxicity Profile

Acute toxicity, typically assessed by the median lethal dose (LD50), provides a primary measure of a substance's short-term poisoning potential. Pyrethroids exhibit a range of acute toxicities, largely dependent on their structure.

Clinical signs of acute toxicity from pyrethroid exposure are primarily neurological.[2] They are classified into two types based on chemical structure and the symptoms produced:

  • Type I Pyrethroids (e.g., Permethrin) lack an α-cyano group and typically produce tremors, ataxia, hyperactivity, and convulsions (T syndrome).[3]

  • Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) contain an α-cyano group and cause more severe symptoms, including profuse salivation, choreoathetosis (sinuous writhing), and seizures (CS syndrome).[2][4]

Table 1: Comparison of Acute Oral Toxicity (Rat)

CompoundTypeAcute Oral LD50 (Rat, mg/kg)Key Clinical Signs
This compound MetaboliteData not availableNot well-characterized
Permethrin Type I430 - 4000[5]Tremors, hyperactivity, ataxia, convulsions, paralysis.[3]
Cypermethrin Type II87 - 326[6]Salivation, writhing, seizures, loss of bladder control.[7][8]
Deltamethrin Type II~5540 (in gum arabic)¹[9]Salivation, ataxia, choreoathetotic movements, convulsions.[9]

¹The toxicity of Deltamethrin is highly dependent on the carrier solvent; it is significantly more toxic when dissolved in oil.[9]

Genotoxicity Profile

Genotoxicity assays are used to assess the potential of a substance to damage genetic material (DNA). The Bacterial Reverse Mutation Assay, or Ames test, is a standard initial screening for mutagenic potential.

While Permethrin is generally reported to be non-mutagenic, some studies have indicated that Cypermethrin can cause genetic damage, such as chromosomal abnormalities in mouse bone marrow and spleen cells.[5][8] Evidence for Deltamethrin's genotoxicity is also a subject of ongoing research.[10][11] Specific, publicly available genotoxicity data for this compound is limited.

Table 2: Summary of Genotoxicity Findings

CompoundAmes Test Result (Typical)Other Genotoxic Effects Noted
This compound Data not availableData not available
Permethrin Generally Negative[5]Evidence is inconclusive.[5]
Cypermethrin Generally NegativeLinked to chromosomal abnormalities in animal studies.[8] Classified as a possible human carcinogen.[6][8]
Deltamethrin Data not conclusiveSome studies suggest potential for genotoxicity.[10][11]

Mechanism of Action: Neurotoxicity

The primary mechanism underlying the toxicity of parent pyrethroids is their interaction with voltage-gated sodium channels in nerve cell membranes.[12][13][14] By binding to these channels, they delay their closure, leading to a prolonged influx of sodium ions.[13] This action causes repetitive nerve firing and prolonged excitation, which manifests as the clinical signs of neurotoxicity.[13][14]

Type II pyrethroids, with their α-cyano group, prolong this sodium current for a much longer duration than Type I pyrethroids, leading to more severe and prolonged nerve depolarization and the characteristic CS syndrome.[4] Some Type II pyrethroids may also act on voltage-gated chloride channels.[4][15]

This compound, as a metabolite, lacks the complete chemical structure necessary to exert this specific effect on voltage-gated sodium channels. Its own neurotoxic potential is not considered a primary driver of the acute toxicity seen after exposure to the parent compounds.

Pyrethroid_Mechanism cluster_neuron Neuron Membrane cluster_pyrethroid Pyrethroid Interaction Na_channel Voltage-Gated Sodium Channel (Open State) Depolarization Membrane Depolarization (Action Potential) Na_channel->Depolarization Prolonged_Depol Prolonged Depolarization & Repetitive Firing Na_channel->Prolonged_Depol Prevents Inactivation Na_ion_in Na+ Influx Na_ion_in->Na_channel Na_channel_closed Channel Inactivation (Closed State) Depolarization->Na_channel_closed Normal Inactivation Repolarization Repolarization (Resting State) Na_channel_closed->Repolarization Pyrethroid Parent Pyrethroid Pyrethroid->Na_channel Binds to Channel Neurotoxicity Clinical Neurotoxicity (Tremors, Seizures) Prolonged_Depol->Neurotoxicity Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life / In-Vitro Execution cluster_analysis Phase 3: Analysis & Reporting arrow arrow A Test Substance Characterization B Protocol Selection (e.g., OECD Guideline) A->B C Dose Range Finding (Sighting Study) B->C D Dosing & Exposure (Animal or Cell Culture) C->D E Clinical Observation & Data Collection D->E F Sample Collection (Tissues, Blood, etc.) E->F G Endpoint Analysis (e.g., Histopathology, Mutagenicity) F->G H Statistical Analysis G->H I Final Report & Hazard Classification H->I

References

cost-benefit analysis of different analytical methods for Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the two primary analytical methods for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical technique is critical and depends on various factors including sensitivity requirements, sample matrix complexity, budget constraints, and desired sample throughput.

This compound is a chemical compound used in various industrial applications and can be a metabolite of certain synthetic pyrethroid pesticides. Accurate quantification is essential for environmental monitoring, food safety, and toxicology studies.

Quantitative Performance and Cost Comparison

The following table summarizes the key performance characteristics and associated costs for GC-MS and HPLC-UV analysis of pesticide residues like this compound. Costs are estimates and can vary based on manufacturer, region, and specific instrument configuration.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Primary Use Identification, Quantification, Impurity ProfilingQuantification, Purity Assessment
Initial Instrument Cost $80,000 - $300,000+[1]$20,000 - $40,000+[2]
Operational Cost Lower (cheaper carrier gases)[3]Higher (high-purity solvents)[3][4]
Outsourced Cost/Sample $150 - $800[5]Generally lower than GC-MS
Sensitivity Very High (pg to ng/mL range)[6]Moderate (µg/mL to ng/mL range)[7]
Typical Limit of Detection (LOD) 0.1 - 0.5 ng/mL[6]0.02 - 2 µg/mL[7][8]
Typical Limit of Quantification (LOQ) 0.5 - 10 ng/g[6][9]0.07 - 7 µg/mL[7][8]
Selectivity Excellent (mass fragmentation provides high confidence)[10]Good (relies on chromatographic separation and UV absorbance)[10]
Analysis Time per Sample Fast (can be ~10-20 minutes)Moderate (typically 10-30 minutes)
Sample Derivatization May be required for less volatile compoundsNot typically required
Pros High sensitivity and selectivity; ideal for complex matrices; provides structural information.Lower initial cost; simpler operation; robust and reliable for routine quantification.[11]
Cons Higher initial investment; may require sample derivatization; more complex maintenance.[11]Lower sensitivity and selectivity compared to MS; potential for matrix interference.[4]

Experimental Protocols

A successful analysis begins with proper sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticides from various matrices, particularly in food and environmental samples.[12][13][14]

Sample Preparation: QuEChERS Method (AOAC Official Method 2007.01)

This protocol is suitable for preparing samples prior to both GC-MS and HPLC-UV analysis.

a. Homogenization & Extraction:

  • Homogenize a representative portion of the sample (e.g., fruit, soil) to achieve a uniform consistency. For samples with high water content, cryogenic grinding with dry ice is recommended to prevent the degradation of volatile analytes.[14][15]

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Add the contents of a QuEChERS extraction salt packet (containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥1,500 rcf for 3 minutes. The resulting top layer is the acetonitrile extract.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA (primary secondary amine) sorbent and anhydrous MgSO₄. For samples with fat, C18 sorbent is also included. For pigmented samples, graphitized carbon black (GCB) may be used.[13]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge for 2 minutes at high speed.

  • The resulting supernatant is the final extract, ready for analysis. Transfer it to an autosampler vial.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup sample 1. Homogenize Sample weigh 2. Weigh 15g into 50mL Tube sample->weigh add_solvent 3. Add 15mL Acetonitrile (1% Acetic Acid) weigh->add_solvent add_salts 4. Add MgSO4 & NaOAc Salts add_solvent->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant to dSPE Tube centrifuge1->transfer Supernatant vortex 8. Vortex (30s) transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Collect Final Extract for Analysis centrifuge2->final_extract GCMS_Workflow start QuEChERS Extract injection GC Injection (1µL, Splitless) start->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection (Scan or SIM/MRM) ionization->detection data Data Acquisition & Processing detection->data HPLC_Workflow start QuEChERS Extract injection HPLC Injection (10µL) start->injection separation Chromatographic Separation (C18 Reverse-Phase Column) injection->separation detection UV-Vis Detection separation->detection data Data Acquisition & Processing detection->data

References

Safety Operating Guide

Proper Disposal of Methyl 3-phenoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-phenoxybenzoate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

The disposal of this compound must be handled with care, treating it as toxic and environmentally hazardous waste.[1] This is based on conservative guidelines for similar aromatic amines and benzoate esters, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.[1] All disposal procedures must comply with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9][10][11]

In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[1][7] The contaminated absorbent material should then be collected into a sealed, labeled container for disposal as hazardous waste.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify the waste as non-halogenated organic waste.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Place the waste into a designated, leak-proof container made of a material compatible with aromatic amines and esters.[1]

    • The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste.

    • A licensed hazardous waste disposal company will then transport and dispose of the chemical in accordance with all regulations.[9][10]

Hazard Profile and Disposal Considerations

Due to the lack of a specific SDS for this compound, the following table summarizes the hazards of related compounds to inform a conservative risk assessment.[1]

Chemical Class Potential Hazards Recommended Disposal Classification Hazard Symbols
Aromatic Amines (general)Toxic if swallowed, in contact with skin, or if inhaled. Can cause organ damage through prolonged or repeated exposure. Suspected of causing genetic defects and cancer. Toxic to aquatic life.[1]Treat as toxic and environmentally hazardous waste.[1]Health Hazard, Skull and Crossbones, Environmental Hazard
Benzoate Esters (general)May cause skin and eye irritation. Some are flammable.[1]Dispose of as non-halogenated organic waste.[1]Exclamation Mark, Flame (for flammable esters)

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Non-Halogenated Organic Waste B->C D Place in Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F G Licensed Disposal Vendor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Guide for Handling Methyl 3-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for Methyl 3-phenoxybenzoate, including personal protective equipment (PPE), handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors or mists that may cause respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.

  • Wash hands thoroughly after handling the substance.[2][3]

  • Keep away from heat, sparks, and open flames as some benzoate esters are flammable.[4]

  • Take precautionary measures against static discharge.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

First Aid Measures:

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

In case of a spill, a clear and logical workflow is essential to ensure safety and proper cleanup.

Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

Waste Disposal:

  • Dispose of the chemical waste in accordance with federal, state, and local regulations.[2]

  • The waste should be treated as hazardous.

  • Do not dispose of down the drain or in regular trash.[5]

  • Place the waste into a designated, leak-proof, and clearly labeled container.[6] The label should include the full chemical name and appropriate hazard warnings.[6]

Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of according to the same regulations as the chemical itself.

  • Do not reuse empty containers.[2] Before disposal, ensure containers are completely empty.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.